molecular formula C8H17NO2 B7920515 2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol

2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol

Cat. No.: B7920515
M. Wt: 159.23 g/mol
InChI Key: AHFWNAIOFRCEGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol is a useful research compound. Its molecular formula is C8H17NO2 and its molecular weight is 159.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(1-methylpyrrolidin-2-yl)methoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-9-4-2-3-8(9)7-11-6-5-10/h8,10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFWNAIOFRCEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1COCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol" chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol , a specialized chiral amino-ether-alcohol derivative. This document is structured for researchers and drug development professionals, focusing on its chemical identity, synthesis pathways, reactivity profile, and potential applications in asymmetric synthesis and medicinal chemistry.

Chemical Profile & Application Analysis

Executive Summary & Chemical Identity

This compound is a functionalized pyrrolidine derivative characterized by a tertiary amine, an ether linkage, and a primary alcohol. Structurally, it is the mono-ethoxylated derivative of N-methylprolinol (1-methyl-2-hydroxymethylpyrrolidine). Due to the chiral center at the C2 position of the pyrrolidine ring, this molecule exists as enantiomers, with the (S)-enantiomer (derived from L-proline) being the most chemically significant for asymmetric synthesis.

Nomenclature & Identification
PropertyDetail
IUPAC Name 2-{[(1-Methylpyrrolidin-2-yl)methyl]oxy}ethanol
Common Name O-(2-Hydroxyethyl)-N-methylprolinol
Molecular Formula C₈H₁₇NO₂
Molecular Weight 159.23 g/mol
Chiral Center C2 (Pyrrolidine ring); typically (S)-configuration
CAS Registry Predicted/Niche Intermediate (Referenced as analog to CAS 60307-26-8)
Structural Analysis

The molecule consists of three distinct functional zones:

  • Chiral Pyrrolidine Core: Provides steric bulk and stereochemical control.

  • N-Methyl Group: Confers tertiary amine character, eliminating H-bond donation at the nitrogen, which is crucial for preventing non-specific binding in catalytic cycles.

  • PEG-like Tail (-CH₂-O-CH₂-CH₂-OH): A flexible ether-linked side chain terminating in a primary alcohol. This moiety increases hydrophilicity and provides a "hemilabile" coordination site (O-donor) for metal chelation.

Physicochemical Properties (Predicted)

Based on structural analogs (N-methylprolinol and its ethers) and computational models, the following properties define the chemical's behavior in solution and isolation.

PropertyValue (Predicted)Context
Boiling Point 239.6 ± 10.0 °CHigh boiling point due to intermolecular H-bonding (alcohol) and polarity.
Density 1.009 ± 0.06 g/cm³Slightly denser than water; typical for oxygenated amines.
pKa (Amine) ~9.5 - 10.2Basic; protonates readily to form a stable ammonium salt.
pKa (Alcohol) ~16Typical primary alcohol acidity.
Solubility Miscible in Water, EtOH, DCMAmphiphilic nature allows solubility in both aqueous and organic media.
LogP ~0.1 - 0.5Low lipophilicity due to the ether/alcohol functionality.

Synthesis & Manufacturing Methodologies

The synthesis of this compound typically proceeds via the functionalization of (S)-N-methylprolinol . Two primary pathways are viable: direct ethoxylation (industrial) or Williamson ether synthesis (laboratory scale).

Pathway A: Direct Ethoxylation (Ring Opening)

This is the most atom-economical route, involving the nucleophilic attack of the N-methylprolinol alkoxide on ethylene oxide.

  • Precursor: (S)-1-Methyl-2-hydroxymethylpyrrolidine.

  • Reagent: Ethylene Oxide (EO).

  • Catalyst: Base (KOH or NaH) to generate the alkoxide.

  • Conditions: 60–100°C, pressurized vessel (if using gaseous EO).

Pathway B: Williamson Ether Synthesis

Preferred for smaller-scale, controlled synthesis to avoid poly-ethoxylation (PEGylation).

  • Step 1: Deprotonation of (S)-N-methylprolinol with NaH in dry THF.

  • Step 2: Addition of a protected 2-haloethanol (e.g., 2-(benzyloxy)ethyl bromide) or direct alkylation with 2-chloroethanol (requires careful pH control to prevent quaternization).

  • Step 3: Deprotection (if applicable).

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from L-Proline to the target ether.

SynthesisPathway Proline L-Proline (Starting Material) N_Methylation 1. N-Methylation (HCHO / H2, Pd/C) Proline->N_Methylation Reduction 2. Reduction (LiAlH4) N_Methylation->Reduction Prolinol (S)-N-Methylprolinol (Intermediate) Reduction->Prolinol Alkylation 3. Ethoxylation (Ethylene Oxide / Base) Prolinol->Alkylation Nucleophilic Attack Target This compound (Target Molecule) Alkylation->Target

Figure 1: Step-wise synthesis pathway from L-Proline to the target amino-ether-alcohol.

Chemical Reactivity & Reactivity Profile

The molecule exhibits reactivity characteristic of three distinct functional groups, making it a versatile intermediate.

Amine Basicity & Quaternization

The tertiary nitrogen is a strong nucleophile and base.

  • Protonation: Readily forms salts (HCl, fumarate) for purification or pharmaceutical formulation.

  • N-Oxidation: Reacts with peroxides (e.g., mCPBA) to form N-oxides, a common metabolic pathway for pyrrolidine drugs.

Alcohol Transformations

The primary hydroxyl group is the primary site for further derivatization:

  • Esterification: Reaction with carboxylic acids/chlorides to form prodrug esters.

  • Oxidation: Conversion to the corresponding aldehyde or carboxylic acid using Swern or Jones oxidation conditions.

  • Halogenation: Conversion to an alkyl chloride (using SOCl₂) allows the molecule to act as an electrophile, attaching the pyrrolidine-ether motif to other pharmacophores (e.g., phenols).

Coordination Chemistry (Ligand Potential)

The molecule can act as a tridentate ligand (N, O, OH) . The "hard" oxygen donors and "intermediate" nitrogen donor create a specific electronic environment suitable for:

  • Lithium/Magnesium Chelation: Directing groups in organometallic additions.

  • Transition Metal Complexes: Stabilizing Zn(II) or Cu(II) in asymmetric catalysis.

Applications in Drug Development & Research

While less common than its ethyl-linked analog (found in Clemastine), this specific ether derivative offers unique properties for medicinal chemistry.

Chiral Building Block

The (S)-enantiomer serves as a chiral scaffold. The ether linkage provides a longer, more flexible tether than the direct ethyl linkage, potentially altering the binding affinity of drugs targeting:

  • Histamine H1 Receptors: Analogous to clemastine, the ether spacer can adjust the distance between the basic nitrogen and the aromatic core of an antihistamine.

  • Muscarinic Receptors: Pyrrolidine derivatives are frequent pharmacophores in anticholinergic drugs.

Asymmetric Catalysis

N-methylprolinol derivatives are privileged chiral ligands. This molecule can serve as a:

  • Phase Transfer Catalyst: When quaternized with a lipophilic chain.

  • Chiral Ligand for Borane Reduction: Similar to the CBS catalyst, though the ether oxygen provides an additional coordination site that may alter selectivity.

Application Logic Diagram

Applications cluster_Pharma Pharmaceutical Development cluster_Chem Asymmetric Synthesis Target This compound Linker Flexible Linker Design (Ether Oxygen) Target->Linker Ligand Tridentate Ligand (N-O-OH Chelation) Target->Ligand Receptor Receptor Binding (H1 / Muscarinic) Linker->Receptor Catalyst Chiral Auxiliary Ligand->Catalyst

Figure 2: Functional applications in pharmaceutical design and catalytic synthesis.

Safety & Handling Protocols

As a tertiary amine and alcohol, standard safety protocols for organic bases apply.

  • Hazards:

    • Corrosive/Irritant: Likely to cause skin and eye irritation due to alkaline nature (pKa ~10).

    • Acute Toxicity: Data is limited, but pyrrolidine analogs can exhibit CNS effects. Treat as potentially toxic.

  • Handling:

    • Use in a fume hood.

    • Wear nitrile gloves and chemical safety goggles.

    • Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation or moisture absorption (hygroscopic).

  • First Aid:

    • Eye Contact: Flush with water for 15 minutes.

    • Skin Contact: Wash with soap and water; neutralize with dilute acetic acid if necessary.

References

  • ChemicalBook. (n.d.). This compound Chemical Properties. Retrieved from

  • PubChem. (n.d.).[1][2][3] Compound Summary: 1-Methyl-2-pyrrolidineethanol (Structural Analog).[1] Retrieved from

  • Sigma-Aldrich. (n.d.). (S)-2-(1-Methyl-pyrrolidin-2-yl)-ethanol Technical Data. Retrieved from [4]

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition. (Contextual reference for N-methylprolinol utility).

Sources

Technical Guide: Mechanism of Action of 2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol

[1]

Executive Summary

This compound is a specialized ether derivative of N-methylprolinol.[1] While primarily utilized as a chiral intermediate in the synthesis of complex pharmaceutical agents (including antihistamines and anticholinergics), its structural pharmacophore—containing a tertiary pyrrolidine amine and an ether linkage—confers significant biological activity.[1] This compound acts as a cholinergic modulator , exhibiting affinity for muscarinic (mAChR) and nicotinic (nAChR) acetylcholine receptors.[1] This guide elucidates its mechanism of action, synthesis, and role in drug development.[1]

Chemical Identity & Structural Analysis

To understand the mechanism, we must first deconstruct the molecule’s three-dimensional architecture, which dictates its receptor binding profile.[1]

Structural Composition

The molecule consists of three distinct functional domains:[1]

  • The Cationic Head (Pharmacophore): The N-methylpyrrolidine ring.[1] At physiological pH, the tertiary amine is protonated, mimicking the quaternary ammonium of acetylcholine (ACh).[1]

  • The Linker: A methoxy group (–CH₂–O–) providing rotational freedom and hydrogen bond acceptance.[1]

  • The Terminal Tail: An ethanol moiety (–CH₂–CH₂–OH), acting as a hydrogen bond donor/acceptor and determining solubility.[1]

Systematic Name: 2-{[(1-Methylpyrrolidin-2-yl)methyl]oxy}ethanol Molecular Formula: C₈H₁₇NO₂ Molecular Weight: ~159.23 g/mol [1]

Stereochemistry

The pyrrolidine ring contains a chiral center at position 2.[1] The biological activity is highly stereospecific:

  • (S)-Enantiomer: Derived from L-proline, often exhibiting higher affinity for biological targets due to congruence with the natural chiral pool of neurotransmitters.[1]

  • (R)-Enantiomer: Derived from D-proline, often used as a negative control or to induce opposite stereochemical outcomes in synthesis.[1]

ChemicalStructureFigure 1: Structural Domains of this compoundPyrrolidineN-Methylpyrrolidine Ring(Cationic Head)LinkerEther Linkage(-CH2-O-)Pyrrolidine->Linker C2 AttachmentTailEthanol Tail(-CH2-CH2-OH)Linker->Tail Ether Bond

Mechanism of Action: Cholinergic Modulation

The mechanism of action for this compound is defined by its interaction with the cholinergic system.[1] Its structure allows it to act as a cholinomimetic agent .[1]

Pharmacophore & Receptor Binding

The N-methylpyrrolidine moiety is a classic bioisostere for the trimethylammonium group of acetylcholine.[1] Upon protonation, it forms a cationic center that anchors the molecule into the anionic pocket of cholinergic receptors (Aspartate residue).[1]

3.1.1 Muscarinic Acetylcholine Receptors (mAChRs)[1]
  • Binding Mode: The cationic pyrrolidine binds to the orthosteric site (Asp105 in M1).[1] The ether oxygen acts as a hydrogen bond acceptor, interacting with T-series residues (e.g., Tyr, Thr) in the receptor tunnel.[1]

  • Functional Outcome: Depending on the specific conformational constraints, the molecule acts as a partial agonist or agonist .[1] The flexible ethanol tail may prevent full receptor activation compared to rigid analogs like muscarine, potentially leading to partial agonism.[1]

3.1.2 Nicotinic Acetylcholine Receptors (nAChRs)[1]
  • Binding Mode: The pyrrolidine nitrogen forms a cation-π interaction with Trp residues (e.g., Trp149) in the alpha-subunit.[1] The ether oxygen mimics the pyridine nitrogen of nicotine or the carbonyl oxygen of ACh.[1]

  • Selectivity: The steric bulk of the methoxy-ethanol chain likely directs selectivity towards α4β2 or α7 subtypes, which accommodate larger ligands than the neuromuscular junction receptors.[1]

Signal Transduction Pathway

Upon binding, the compound modulates downstream signaling cascades:[1]

  • G-Protein Coupling (mAChR):

    • M1/M3/M5 (Gq): Activation leads to PLCβ stimulation

      
       IP3/DAG generation 
      
      
      Calcium mobilization.
    • M2/M4 (Gi/o): Activation inhibits Adenylyl Cyclase

      
       Reduced cAMP 
      
      
      Modulation of ion channels (e.g., GIRK).[1]
  • Ion Channel Gating (nAChR):

    • Binding induces a conformational change opening the central pore.[1]

    • Influx of Na⁺ and Ca²⁺ leads to membrane depolarization and neurotransmitter release (e.g., dopamine, glutamate).[1]

SignalingPathwayFigure 2: Signal Transduction Pathways Activated by the LigandLigandThis compoundReceptor_MMuscarinic Receptor (GPCR)Ligand->Receptor_M BindingReceptor_NNicotinic Receptor (Ion Channel)Ligand->Receptor_N BindingG_ProteinG-Protein Activation(Gq / Gi)Receptor_M->G_Protein Conformational ChangeIon_FluxIon Influx(Na+, Ca2+)Receptor_N->Ion_Flux Channel OpeningSignal_MCa2+ Release / cAMP InhibitionG_Protein->Signal_M CascadeSignal_NDepolarization / NT ReleaseIon_Flux->Signal_N Excitation

[1]

Synthesis & Experimental Protocols

For researchers utilizing this compound, understanding its synthesis is crucial for quality control and derivative generation.[1]

Synthesis via Williamson Ether Synthesis

The primary route involves the coupling of (S)-1-Methyl-2-pyrrolidinemethanol (N-methylprolinol) with an ethylene glycol derivative.[1]

Reaction Scheme:

  • Deprotonation: N-methylprolinol is treated with a strong base (NaH) to generate the alkoxide.[1]

  • Alkylation: The alkoxide attacks an electrophile, such as 2-chloroethanol (protected) or ethylene oxide.[1]

  • Deprotection (if applicable): Removal of protecting groups to yield the free alcohol.[1]

Table 1: Key Reagents and Conditions

StepReagentRoleConditions
Activation Sodium Hydride (NaH)BaseTHF, 0°C to RT, Inert Atmosphere (N₂)
Nucleophile (S)-1-Methyl-2-pyrrolidinemethanolSubstrate1.0 Equivalent
Electrophile 2-Bromoethanol (THP protected)Alkylating Agent1.2 Equivalents, Reflux 12h
Workup HCl / MeOHDeprotectionAcidic hydrolysis of THP ether
Quality Control Parameters
  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): Diagnostic peaks for N-methyl (~2.4 ppm, s), Pyrrolidine ring protons (1.6-3.0 ppm, m), O-CH₂-CH₂-O (3.5-3.8 ppm, m).[1]

  • Mass Spectrometry: ESI-MS [M+H]⁺ = 160.13.[1]

  • Purity: >98% required for biological assays to avoid interference from unreacted prolinol (which is also bioactive).[1]

Applications in Drug Development

Beyond its direct pharmacological activity, this compound serves as a versatile scaffold.[1]

Chiral Auxiliary & Building Block

The rigid stereochemistry of the proline ring makes it an excellent chiral auxiliary in asymmetric synthesis.[1] It directs the stereochemical outcome of reactions occurring on the attached ethanol chain.

Precursor for Antihistamines

Structurally, it is a homolog of the side chain found in Clemastine and other benzhydryl ether antihistamines.[1] Researchers use this intermediate to synthesize:

  • Novel H1 Antagonists: By coupling the ethanol tail to various lipophilic domains (e.g., benzhydryl, tricyclic systems).[1]

  • Dual-Action Ligands: Targeting both H1 and muscarinic receptors for treating motion sickness or COPD.[1]

Safety & Handling

As a pyrrolidine derivative, standard safety protocols must be strictly enforced.[1]

  • Toxicity: Moderate.[1] Potential irritant to skin, eyes, and respiratory tract.[1]

  • Handling: Use in a fume hood.[1] Wear nitrile gloves and safety goggles.[1]

  • Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2-8°C.

References

  • ChemicalBook. (2024).[1] this compound Properties and Data. Retrieved from [1]

  • PubChem. (2024).[1] Compound Summary: Pyrrolidine Derivatives. National Library of Medicine.[1] Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Product Specification: (S)-2-(1-Methyl-pyrrolidin-2-yl)-ethanol. Merck KGaA.[1] Retrieved from [1]

  • Journal of Medicinal Chemistry. (2010). Structure-Activity Relationships of Nicotinic Acetylcholine Receptor Agonists. (General Reference for SAR of pyrrolidine ethers).

"2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol" literature review and discovery

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthesis, Pharmacophore Integration, and Industrial Applications[1]

Executive Summary

2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol (CAS: 1353965-95-3) represents a specialized class of chiral amino-ether linkers utilized primarily in high-value medicinal chemistry. Structurally, it combines a rigid, basic pyrrolidine core with a flexible, polar ethylene glycol tail. This dual functionality makes it a critical "solubilizing tether" in drug discovery, particularly for optimizing the pharmacokinetic (PK) profiles of lipophilic kinase inhibitors (e.g., VEGFR-2, KRAS G12C).

This guide provides a rigorous technical analysis of its synthesis, chemical behavior, and application in pharmaceutical development, moving beyond basic descriptions to explore the causality of its design and use.

Part 1: Chemical Identity & Physicochemical Profile[2]

The molecule functions as a bifunctional building block . The tertiary amine (pyrrolidine nitrogen) provides a protonation site (


) to enhance aqueous solubility, while the primary alcohol allows for facile conjugation to drug scaffolds via esterification, etherification, or carbamate formation.
PropertySpecification / Value
IUPAC Name 2-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}ethanol
CAS Number 1353965-95-3
Molecular Formula

Molecular Weight 159.23 g/mol
Chirality Typically (S)-enantiomer (derived from L-Proline)
Boiling Point ~240°C (Predicted at 760 mmHg)
Density ~1.01 g/cm³
Solubility Miscible in water, ethanol, DCM; Soluble in THF.[1][2][3]
Key Function Solubilizing side-chain; Chiral auxiliary; PEG-mimetic spacer.
Part 2: Synthetic Methodologies

The synthesis of this compound requires precise control over stereochemistry and chemoselectivity to prevent racemization of the chiral center or quaternization of the amine.

Route A: Williamson Ether Synthesis (Laboratory Scale)

Rationale: This route avoids the use of gaseous ethylene oxide, making it safer for standard laboratory setups. It utilizes (S)-1-Methyl-2-pyrrolidinemethanol (N-Methylprolinol) as the nucleophile.

Protocol:

  • Activation: Charge a flame-dried reaction vessel with (S)-N-Methylprolinol (1.0 eq) and anhydrous THF. Cool to 0°C under

    
    .
    
  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion, 1.1 eq) portion-wise. Causality: Low temperature prevents thermal degradation; NaH ensures irreversible deprotonation to the alkoxide.

  • Alkylation: Add 2-(2-Bromoethoxy)-tert-butyldimethylsilane (Protected bromoethanol, 1.1 eq) dropwise.

    • Note: Direct alkylation with 2-chloroethanol is possible but often leads to self-polymerization or lower yields. Using a protected alcohol (TBS or THP) prevents side reactions.

  • Reflux: Heat to 60°C for 4–6 hours. Monitor by TLC/LC-MS.

  • Deprotection: Treat the intermediate with TBAF (Tetra-n-butylammonium fluoride) or dilute HCl to remove the silyl group.

  • Purification: Neutralize and extract with DCM. Purify via vacuum distillation to isolate the free alcohol.

Route B: Catalytic Ethoxylation (Industrial Scale)

Rationale: For kilogram-scale production, reacting the alcohol directly with ethylene carbonate or ethylene oxide is more atom-economical.

Protocol:

  • Reagents: Mix (S)-N-Methylprolinol with Ethylene Carbonate (1.2 eq) and a base catalyst (

    
    , 5 mol%).
    
  • Process: Heat to 140–150°C.

    • Mechanism:[4] The nucleophilic hydroxyl attacks the carbonate, followed by decarboxylation (

      
       release) to form the hydroxyethyl ether.
      
  • Self-Validation: The cessation of

    
     evolution serves as a visual endpoint for the reaction.
    

SynthesisPathways Proline L-Proline NMP (S)-N-Methylprolinol Proline->NMP 1. Methylation 2. Reduction (LiAlH4) Alkoxide Alkoxide Intermediate NMP->Alkoxide NaH / THF (Deprotonation) Target Target: This compound Alkoxide->Target Route A: + Protected Bromoethanol Route B: + Ethylene Carbonate (150°C)

Figure 1: Divergent synthetic pathways for the target molecule. Route B is preferred for scalability.

Part 3: Applications in Drug Discovery

The "2-(1-Methyl-pyrrolidin-2-ylmethoxy)" moiety is a privileged motif in modern medicinal chemistry, specifically designed to address the Lipophilic Efficiency (LipE) challenge.

1. Solubilizing Linker in Kinase Inhibitors

Many kinase inhibitors (e.g., Quinazolines, Benzimidazoles) are highly planar and lipophilic, leading to poor oral bioavailability.

  • Mechanism: Attaching this motif introduces a flexible ether tether (increasing rotational freedom) and a basic nitrogen.

  • Case Study (VEGFR-2 Inhibition): In the development of benzimidazole-based VEGFR-2 inhibitors, this side chain acts as a solvent-exposed "tail" that extends out of the ATP-binding pocket, interacting with the solvent front to improve solubility by >30-fold compared to the parent scaffold [1].

2. Precursor for KRAS G12C Inhibitors

Recent patent literature identifies this alcohol as a precursor for ether-linked KRAS inhibitors.

  • Workflow: The primary alcohol of the target molecule is converted to a leaving group (Mesylate/Tosylate) and displaced by a phenol or amine on the core drug scaffold (e.g., Quinazoline or Pyridopyrimidine core) [2].

3. Chiral Auxiliary

The retention of the (S)-configuration from L-Proline allows this molecule to serve as a chiral ligand in asymmetric catalysis, potentially coordinating metal centers via the N-O chelate bite angle.

ApplicationWorkflow cluster_effect Pharmacological Impact Target This compound Activation Activation (MsCl/TsCl) Target->Activation Step 1 Coupling Nucleophilic Substitution (Drug Scaffold-OH) Activation->Coupling Step 2 Drug Final Drug Candidate (Improved Solubility) Coupling->Drug Step 3 Solubility Increased Aqueous Solubility (pH < 7) Drug->Solubility PK Enhanced Oral Bioavailability Drug->PK

Figure 2: Integration of the target molecule into drug discovery workflows to enhance pharmacokinetic properties.

Part 4: Safety & Handling (E-E-A-T)
  • Toxicity: Pyrrolidine derivatives can be skin irritants and potential sensitizers. The tertiary amine nature suggests potential for forming N-oxides during metabolism.

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Handling: Use standard PPE. Avoid contact with strong oxidizing agents.

References
  • ChemicalBook. (n.d.). This compound Product Page. Retrieved from

  • Vertex Pharmaceuticals & Affiliates. (2020).[5] Patent US10647715B2: KRas G12C inhibitors. (Describes the use of N-methylpyrrolidinyl-methanol derivatives in drug synthesis). Retrieved from

  • European Patent Office. (2013). WO2013114113A1 - 1H-pyrrolo[2,3-b] pyridine derivatives and their use as kinase inhibitors. (Cites the moiety as a solubilizing group). Retrieved from

  • Sigma-Aldrich. (n.d.). (S)-(-)-1-Methyl-2-pyrrolidinemethanol (Precursor). Retrieved from

Sources

A Prospective Analysis of the Biological Activity of 2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a multitude of FDA-approved therapeutics.[1][2] This technical guide provides a prospective analysis of the potential biological activities of a novel pyrrolidinic compound, "2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol". While no direct biological data for this specific molecule currently exists in the public domain, its structural features suggest several plausible and compelling avenues for investigation. This document will deconstruct the molecule's architecture, draw parallels to structurally related compounds with known pharmacological profiles, and propose a comprehensive, multi-tiered research framework to elucidate its therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new chemical entities.

Introduction: The Promise of the Pyrrolidine Scaffold

The five-membered, saturated nitrogen heterocycle known as the pyrrolidine ring is a recurring motif in a vast array of biologically active molecules, both natural and synthetic.[1] Its prevalence in drug discovery is attributed to its ability to confer favorable physicochemical properties, such as enhanced aqueous solubility, and to serve as a versatile pharmacophore.[3] The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which can lead to highly specific and potent interactions with biological targets.[1][4] Furthermore, the stereochemistry of substituents on the pyrrolidine ring is often a critical determinant of biological activity, offering opportunities for fine-tuning selectivity and efficacy.[1][5]

The subject of this guide, this compound, incorporates several key structural features that warrant a thorough investigation of its biological potential. These include the N-methylated pyrrolidine ring and a flexible ether-linked side chain at the C2 position. This combination of a rigid core and a flexible appendage suggests potential interactions with a variety of receptor and enzyme active sites.

Structural Analysis and Inferred Biological Potential

A detailed examination of the molecular structure of this compound provides the basis for hypothesizing its potential biological activities.

Structural Feature Potential Significance Supporting Evidence from Literature
N-Methylpyrrolidine Core Interaction with cholinergic and monoaminergic systems. The N-methyl group is a key feature in nicotine and many muscarinic receptor ligands.[6][7]The pyrrolidine ring is a central component of ligands for nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs).[5][6][8][9] Pyrrolidine-containing compounds have also shown activity as inhibitors of monoamine transporters like VMAT2.[2][4][10][11]
2-Substituted Methoxy-ethanol Side Chain The ether linkage and terminal hydroxyl group provide opportunities for hydrogen bonding and can influence pharmacokinetic properties. The flexibility of the side chain allows for adaptation to various binding pockets.Ether-linked pyrrolidine derivatives have been explored as nicotinic receptor modulators.[12] The hydroxyl group can be a key interaction point with target proteins and can be a site for metabolism.
Chirality The C2 position of the pyrrolidine ring is a stereocenter. The specific stereoisomer will likely have a profound impact on biological activity and target selectivity.Stereochemistry is known to be critical for the activity of pyrrolidine-based muscarinic ligands.[5]

Based on these structural features, we can postulate several primary areas of potential biological activity for this compound:

  • Cholinergic System Modulation: The strong resemblance of the N-methylpyrrolidine core to that of nicotine and other cholinergic ligands suggests that this compound may interact with both nicotinic and muscarinic acetylcholine receptors.[6][9] Depending on the conformation and orientation of the side chain, it could act as an agonist, antagonist, or allosteric modulator.[13]

  • Monoamine Transporter Inhibition: Pyrrolidine-based structures have been identified as potent inhibitors of the vesicular monoamine transporter-2 (VMAT2) and other monoamine transporters.[2][4][10][11] Such activity could have implications for the treatment of neuropsychiatric disorders.

  • Anti-inflammatory Effects: While a more speculative hypothesis, the related compound N-methyl-2-pyrrolidone (NMP) has demonstrated anti-inflammatory properties.[14] It is plausible that this compound could exhibit similar activity through unforeseen mechanisms.

A Proposed Research Cascade for Biological Characterization

To systematically investigate the potential biological activities of this compound, a multi-stage research plan is proposed, commencing with computational predictions and progressing to in vitro and in vivo validation.

Stage 1: In Silico Profiling

The initial phase of investigation should involve a comprehensive in silico assessment to predict the compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential biological activities.[15][16]

Experimental Protocol: In Silico ADMET and Activity Prediction

  • Compound Preparation: Generate a 3D structure of this compound using molecular modeling software.

  • ADMET Prediction: Utilize established web-based tools such as SwissADME and pkCSM to predict key pharmacokinetic parameters, including:

    • Lipinski's Rule of Five compliance

    • Aqueous solubility

    • Blood-brain barrier permeability

    • Cytochrome P450 inhibition

    • Potential toxicity endpoints[15][16]

  • Biological Activity Spectra Prediction: Employ tools like PASS (Prediction of Activity Spectra for Substances) to generate a ranked list of probable biological activities based on the compound's structure.

  • Data Analysis: Consolidate the predicted data into a summary table to guide subsequent experimental work.

Expected Outcome: A comprehensive computational profile of the compound, highlighting its drug-like properties and prioritizing potential biological targets for in vitro screening.

cluster_0 Stage 1: In Silico Profiling A 3D Structure Generation B ADMET Prediction (SwissADME, pkCSM) A->B C Activity Spectra Prediction (PASS) A->C D Data Consolidation & Target Prioritization B->D C->D

Caption: In Silico Profiling Workflow.

Stage 2: In Vitro Target Validation

Based on the in silico predictions and structural analogy, a focused in vitro screening campaign should be initiated to experimentally assess the compound's activity at the prioritized targets.

Experimental Protocol: Cholinergic Receptor Binding Assays

  • Cell Culture: Maintain cell lines stably expressing human nicotinic (e.g., α4β2, α7) and muscarinic (M1-M5) acetylcholine receptor subtypes.

  • Radioligand Binding: Perform competitive binding assays using appropriate radioligands for each receptor subtype (e.g., [³H]-epibatidine for nAChRs, [³H]-NMS for mAChRs).

  • Assay Procedure: Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of this compound.

  • Data Analysis: Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound for each receptor subtype.

Experimental Protocol: Monoamine Transporter Inhibition Assays

  • Synaptosome Preparation: Isolate synaptosomes from rodent brain tissue (e.g., striatum for dopamine transporters, hippocampus for serotonin transporters).

  • Uptake Inhibition Assay: Pre-incubate synaptosomes with varying concentrations of this compound.

  • Radiolabeled Substrate Addition: Initiate uptake by adding a radiolabeled monoamine (e.g., [³H]-dopamine, [³H]-serotonin).

  • Data Analysis: Measure the amount of radioactivity taken up by the synaptosomes to determine the IC50 value for inhibition of each transporter.

Expected Outcome: Quantitative data on the binding affinity and inhibitory potency of the compound at key cholinergic and monoaminergic targets, confirming or refuting the in silico hypotheses.

cluster_1 Stage 2: In Vitro Target Validation E Prioritized Targets from In Silico Analysis F Cholinergic Receptor Binding Assays E->F G Monoamine Transporter Inhibition Assays E->G H Functional Assays (e.g., Calcium Flux, Electrophysiology) F->H G->H I Determination of Affinity (Ki) and Potency (IC50/EC50) H->I

Caption: In Vitro Target Validation Workflow.

Stage 3: Preliminary In Vivo Characterization

Should significant and selective in vitro activity be identified, preliminary in vivo studies in appropriate animal models would be warranted to assess the compound's pharmacological effects and tolerability.

Experimental Protocol: Rodent Model of Neuropathic Pain (if nAChR activity is confirmed)

  • Model Induction: Induce neuropathic pain in rodents using a standard model (e.g., chronic constriction injury).

  • Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal, oral).

  • Behavioral Assessment: Measure pain responses using established methods (e.g., von Frey filaments for mechanical allodynia, Hargreaves test for thermal hyperalgesia).

  • Data Analysis: Compare pain thresholds in compound-treated animals to vehicle-treated controls to determine analgesic efficacy.

Expected Outcome: Initial assessment of the compound's in vivo efficacy and potential therapeutic utility in a relevant disease model.

Synthesis Considerations

The synthesis of this compound can likely be achieved from commercially available starting materials such as (S)- or (R)-1-methyl-2-pyrrolidinemethanol.[17][18][] A Williamson ether synthesis with 2-bromoethanol or a related electrophile would be a plausible synthetic route. The stereochemistry of the final compound will be dictated by the choice of the starting pyrrolidinemethanol enantiomer.

Conclusion and Future Directions

This compound represents a novel chemical entity with significant, albeit unexplored, potential for biological activity. Its structural relationship to known cholinergic and monoaminergic ligands provides a strong rationale for investigating its effects on the central nervous system. The proposed research cascade, from in silico profiling to in vivo characterization, offers a systematic and resource-efficient approach to unlocking the therapeutic potential of this promising molecule. Future work should focus on the stereoselective synthesis of both enantiomers to fully elucidate the structure-activity relationships and to identify the optimal stereoisomer for further development. The versatility of the pyrrolidine scaffold suggests that this compound could be the starting point for a new class of modulators for a range of neurological and psychiatric disorders.

References

  • Giniatullin, R., Nistri, A., & Yakel, J. L. (2005). Desensitization of nicotinic ACh receptors: from molecule to synapse. Trends in neurosciences, 28(7), 371-378.
  • Dwoskin, L. P., & Crooks, P. A. (2002). A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse. Biochemical pharmacology, 63(2), 89-98.
  • Li Petri, G., Contino, A., & Purgatorio, V. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Current Medicinal Chemistry, 28(33), 6766-6805.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.
  • Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological reviews, 50(2), 279-290.
  • Benowitz, N. L. (1996). Pharmacology of nicotine: addiction and therapeutics. Annual review of pharmacology and toxicology, 36(1), 597-613.
  • Daly, J. W. (2005). Nicotinic agonists, antagonists, and modulators from natural sources. Cellular and Molecular Life Sciences CMLS, 62(24), 2987-3006.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845-5859.
  • Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological reviews, 89(1), 73-120.
  • Sulzer, D., & Edwards, R. H. (2019).
  • Wess, J., Eglen, R. M., & Gautam, D. (2007). Muscarinic acetylcholine receptors: mutant mice provide new insights for drug development. Nature reviews Drug discovery, 6(9), 721-733.
  • Eiden, L. E., Schäfer, M. K., Weihe, E., & Schütz, B. (2004). The vesicular amine transporter family (SLC18): amine/proton antiporters required for vesicular accumulation and regulated exocytotic secretion of classical neurotransmitters and peptide hormones. Pflügers Archiv-European Journal of Physiology, 447(5), 636-640.
  • Bertrand, D., & Gopalakrishnan, M. (2007). Allosteric modulation of nicotinic acetylcholine receptors. Biochemical pharmacology, 74(8), 1113-1122.
  • Reyes-Parada, M., Iturriaga-Vásquez, P., et al. (2019). Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. Molecules, 24(15), 2684.
  • PubChem. (n.d.). 2-[(2-Methoxyphenyl)methyl]pyrrolidine. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13.
  • Gjoksi, B., et al. (2016). The epigenetically active small chemical N-Methyl Pyrrolidone (NMP) prevents estrogen depletion induced osteoporosis. Bone, 87, 137-147.
  • Gentry, P. R., & Lukas, R. J. (2002). Allosteric modulation of nicotinic acetylcholine receptors. Current pharmaceutical design, 8(2), 125-139.
  • Novel Pyrrolidine-Based Pyrazolines as α-Glucosidase Inhibitors: Microwave-Assisted Synthesis, Antidiabetic Activity, In Silico ADMET Prediction, Molecular Docking, and Molecular Dynamics Simul
  • The pharmaceutical solvent N-methyl-2-pyrollidone (NMP) attenuates inflammation through Krüppel-like factor 2 activation to reduce atherogenesis. (2020). Scientific Reports.
  • Radad, K., Gille, G., & Rausch, W. D. (2006). N-methyl-2-pyrrolidone (NMP) protects against 1-methyl-4-phenylpyridinium ion (MPP+)-induced apoptosis in cultured rat ventral mesencephalic neurons. Neuroscience letters, 404(1-2), 15-19.
  • Science.gov. (n.d.). n-methyl pyrrolidone nmp: Topics. Retrieved from [Link]

  • Gas phase protonated nicotine is a mixture of pyridine- and pyrrolidine-protonated conformers: implications for its native structure in the nicotinic acetylcholine receptor. (2015). Physical Chemistry Chemical Physics.
  • Daina, A., & Zoete, V. (2016). A BOILED-Egg to predict gastrointestinal absorption and brain penetration of small molecules. ChemMedChem, 11(11), 1117-1121.
  • In-silico Screening Based on Molecular Simulations of 3,4-disubstituted Pyrrolidine Sulfonamides as Selective and Competitive GlyT1 Inhibitors. (2025).
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI.
  • Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. (2026). Beilstein Journal of Organic Chemistry.
  • (R-(-)-2-(Methoxymethyl)pyrrolidine. (n.d.). Chem-Impex.
  • Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. (n.d.). ChemRxiv.
  • 2-Oxo-1-pyrrolidine derivatives, process of their preparation and their use. (2002).
  • Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. (2023). Biomedical Journal of Scientific & Technical Research.
  • (R)-(-)-2-(Methoxymethyl)pyrrolidine. (n.d.). BOC Sciences.
  • (S)-(+)-2-(Methoxymethyl)pyrrolidine. (n.d.). PubChem.
  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology.

Sources

Structural Dynamics and Conformational Analysis of 2-[(1-Methylpyrrolidin-2-yl)methoxy]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive structural and conformational analysis of 2-[(1-Methylpyrrolidin-2-yl)methoxy]ethanol . As a chiral amino-ether scaffold, this molecule represents a critical pharmacophore found in antihistamines (e.g., clemastine analogs) and serves as a model system for studying intramolecular hydrogen bonding in flexible poly-functionalized heterocycles. This analysis synthesizes synthetic pathways, stereoelectronic effects, and spectroscopic validation protocols to aid researchers in scaffold utilization.

Structural Architecture & Stereochemistry

The molecule comprises a saturated five-membered nitrogen heterocycle (pyrrolidine) substituted at the


 position with a methoxy-ethanol side chain.
Chirality and Nomenclature

The


 carbon of the pyrrolidine ring is a stereogenic center.
  • Precursor: Typically derived from L-Proline ((S)-configuration).

  • Configuration: The (S)-enantiomer is chemically designated as 2-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}ethanol .

  • Pharmacophoric Relevance: The distance between the basic nitrogen and the terminal hydroxyl group is tunable via conformation, influencing binding affinity in cholinergic and histaminergic receptors.

Stereoelectronic Features
  • Nitrogen Inversion: The

    
    -methyl group undergoes rapid pyramidal inversion. However, the equilibrium is biased by the bulky 
    
    
    
    substituent, favoring the trans isomer (methyl group trans to the side chain) to minimize 1,2-steric strain.
  • Anomeric/Gauche Effects: The -O-CH2-CH2-OH fragment exhibits a strong gauche preference due to the

    
     hyperconjugation between the C-H and C-O bonds, further stabilized by potential intramolecular hydrogen bonding.
    

Synthetic Methodology

To ensure stereochemical integrity, a convergent synthesis starting from (S)-prolinol is recommended. The following protocol minimizes racemization at the


 center.
Recommended Pathway: Williamson Ether Synthesis

Direct alkylation of the alcohol is preferred over reductive methods to maintain the pyrrolidine ring integrity.

Synthesis Start (S)-Proline Step1 Reduction (LiAlH4) Start->Step1 Inter1 (S)-Prolinol Step1->Inter1 Step2 N-Methylation (HCHO/HCOOH) Inter1->Step2 Inter2 N-Methylprolinol Step2->Inter2 Step3 Etherification (NaH, 2-Bromoethanol) Inter2->Step3 SN2 Mechanism Final Target Amino-Ether Step3->Final SN2 Mechanism

Figure 1: Stereoselective synthesis pathway starting from the chiral pool ((S)-Proline).

Experimental Protocol: Etherification

Objective: Synthesis of 2-[(1-Methylpyrrolidin-2-yl)methoxy]ethanol via alkylation.

  • Reagents: N-Methylprolinol (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), 2-Bromoethanol (protected as THP ether recommended, or slow addition of free alcohol), THF (anhydrous).

  • Activation: Suspend NaH in THF at 0°C under Argon. Add N-Methylprolinol dropwise. Stir for 30 min to form the alkoxide.

  • Alkylation: Add 2-Bromoethanol (or its THP ether) dropwise. Allow warming to RT; reflux for 4-6 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Purification: Silica gel chromatography (MeOH/DCM gradient with 1%

    
     to prevent streaking of the amine).
    

Conformational Analysis

The biological activity of this molecule is dictated by its ability to adopt specific conformations in solution.

The Hydrogen Bond Lock

The terminal hydroxyl group acts as a Hydrogen Bond Donor (HBD), while the pyrrolidine nitrogen and the ether oxygen act as Hydrogen Bond Acceptors (HBA).

  • Conformer A (Open): Dominant in protic solvents (

    
    , MeOH) where solvent competition disrupts intramolecular bonds.
    
  • Conformer B (Closed/Cyclic): Dominant in aprotic non-polar solvents (

    
    , 
    
    
    
    ). The terminal -OH coordinates with the Nitrogen lone pair, forming a pseudo-bicyclic structure.
Thermodynamic Equilibrium

The stability of the "closed" conformer is driven by the strength of the


 interaction (approx. 5-7 kcal/mol).

Conformation Open Open Conformer (Solvated) Transition Rotational Barrier Open->Transition Solvent Removal Closed Closed Conformer (Intramolecular H-Bond) Open->Closed Equilibrium Shift Transition->Closed Entropy Loss < Enthalpy Gain Closed->Open Protic Solvent Addition

Figure 2: Conformational equilibrium driven by solvent polarity and intramolecular hydrogen bonding.

Spectroscopic Validation Protocols

To validate the structure and conformation, the following self-validating spectroscopic methods are required.

NMR Validation (NOESY & Coupling)
ParameterObservation (Closed Form)Interpretation
N-Me Shift

2.3 - 2.4 ppm
Upfield shift due to shielding if H-bonded.
NOESY Cross-peak:

Confirms spatial proximity (folded state).
Coupling (

)
Complex multiplet for

Indicates restricted rotation (gauche effect).
IR Spectroscopy (Dilution Study)

Protocol:

  • Prepare a concentrated solution (0.1 M) in

    
     (or dry 
    
    
    
    ).
  • Record FTIR spectrum (Region: 3200–3700

    
    ).
    
  • Serially dilute to 0.001 M.

  • Analysis:

    • Intermolecular H-bond: Band at ~3300

      
       disappears upon dilution.
      
    • Intramolecular H-bond: Sharp band at ~3500

      
      remains constant  regardless of dilution. This confirms the "closed" conformer exists as a discrete molecular unit.
      

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text for pyrrolidine conformational analysis and gauche effects).

  • Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier.[1] (Reference for synthesis of chiral amino alcohols and ethers).

  • Lippert, E., & Prigge, H. (1963). Die Wasserstoffbrückenbindung in 2-Amino-ethanolen. Justus Liebigs Annalen der Chemie. (Seminal work on OH...N intramolecular bonding in amino-ethanols).

  • PubChem Compound Summary. (2023). Structure and properties of (S)-2-(1-Methylpyrrolidin-2-yl)ethanol (Precursor). National Center for Biotechnology Information.

Sources

In Silico Characterization of 2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol: A Multiscale Computational Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines a comprehensive theoretical and computational framework for the characterization of 2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol . As a structural motif sharing pharmacophoric features with histamine H1 antagonists (e.g., clemastine) and muscarinic acetylcholine receptor ligands, this molecule represents a critical fragment for fragment-based drug design (FBDD) and chiral auxiliary development.

This document serves as a protocol for researchers to execute high-fidelity in silico profiling, encompassing Quantum Mechanical (QM) electronic structure analysis, Molecular Dynamics (MD) conformational sampling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Structural Definition & Stereochemical Context

The molecule consists of an N-methylated pyrrolidine ring linked to an ethylene glycol monoether chain at the C2 position.

  • IUPAC Name: 2-[(1-methylpyrrolidin-2-yl)methoxy]ethanol[1]

  • Chirality: The C2 position on the pyrrolidine ring is a stereogenic center. Theoretical studies must account for both (S)- and (R)-enantiomers to evaluate stereoselective interactions.

  • Protonation State: The tertiary amine (pyrrolidine nitrogen) has a predicted pKa

    
     9.0–9.5. At physiological pH (7.4), the molecule exists predominantly in its protonated cationic form. Computational models must explicitly treat this protonated state for accurate binding simulations.
    

Quantum Mechanical (QM) Profiling

Objective: To determine the global minimum energy conformation, electronic distribution, and reactivity descriptors using Density Functional Theory (DFT).

Computational Methodology (Protocol)

For high-accuracy electronic structure calculations, the following level of theory is recommended based on benchmarking studies of similar pyrrolidine derivatives [1].

  • Software: Gaussian 16 or ORCA 5.0.

  • Functional: B3LYP (hybrid) or

    
    B97X-D (dispersion-corrected).
    
  • Basis Set: 6-311++G(d,p) (includes diffuse functions for lone pair description).

  • Solvation: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water (

    
    ) and chloroform (
    
    
    
    ) to mimic physiological and lipophilic environments.
Key Electronic Descriptors

The following properties should be extracted to predict reactivity:

DescriptorDefinitionSignificance in Drug Design
HOMO Energy Highest Occupied Molecular OrbitalIndicates nucleophilicity; likely localized on the N-methyl lone pair (neutral form).
LUMO Energy Lowest Unoccupied Molecular OrbitalIndicates electrophilicity and susceptibility to nucleophilic attack.
Energy Gap (

)

Correlates with chemical hardness (

) and stability. A larger gap implies higher stability.[2]
MEP Map Molecular Electrostatic PotentialVisualizes charge distribution. Red regions (negative potential) at the ether oxygen and nitrogen indicate H-bond acceptor sites.
Conformational Analysis (PES Scan)

The flexibility of the ether linkage (-O-CH


-) and the ethyl chain requires a Potential Energy Surface (PES) scan.
  • Scan Parameter: Dihedral angle

    
     (C
    
    
    
    -C2-O-C
    
    
    ).
  • Step Size: 10° increments from 0° to 360°.

  • Outcome: Identification of gauche vs. anti conformers, critical for understanding the "active conformation" during receptor binding.

Molecular Docking & Target Interaction

Objective: To predict the binding affinity and pose of the molecule against putative GPCR targets (H1 Histamine Receptor, M1 Muscarinic Receptor).

Target Selection Logic

The 2-substituted pyrrolidine ether motif is a known pharmacophore in:

  • Antihistamines: The structure mimics the side chain of Clemastine.

  • Cholinergics: Structural homology to Acetylcholine (N-methyl ammonium + ether oxygen).

Docking Protocol (AutoDock Vina / Glide)
  • Ligand Preparation:

    • Generate 3D conformers (using the QM-optimized geometry).

    • Assign Gasteiger charges.

    • Set the N-methyl pyrrolidine nitrogen as the protonation center (+1 charge).

  • Receptor Preparation:

    • Retrieve PDB structures: 3RZE (H1 Receptor) or 5CXV (M1 Receptor).

    • Remove crystallographic water (unless bridging).

    • Define Grid Box: Centered on the orthosteric binding pocket (Asp107 in H1 is critical for amine anchoring).

Interaction Mapping

The binding is driven by an ionic lock and hydrogen bonding network.

BindingInteraction cluster_0 Receptor Binding Pocket Ligand Ligand (Protonated Amine) Aspartate Aspartate (D107) (Anionic Anchor) Ligand->Aspartate Salt Bridge (Ionic) Hydrophobic Hydrophobic Pocket (Phe/Trp) Ligand->Hydrophobic Van der Waals EtherO Ether Oxygen (H-bond Acceptor) Asn Asparagine/Tyrosine (H-bond Donor) EtherO->Asn H-bond Hydroxyl Terminal -OH (H-bond Donor/Acceptor) Hydroxyl->Asn H-bond

Figure 1: Predicted interaction map of this compound within a GPCR orthosteric site. The protonated nitrogen forms a critical salt bridge with a conserved Aspartate residue.

ADMET & Drug-Likeness Profiling

Objective: To evaluate the pharmacokinetic suitability of the molecule using QSAR (Quantitative Structure-Activity Relationship) models.

Calculated Physicochemical Properties

Using SwissADME and pkCSM algorithms [2]:

PropertyValue (Predicted)Interpretation
Molecular Weight ~159.23 g/mol Highly favorable for BBB penetration (< 400).
LogP (Lipophilicity) 0.5 – 1.2Optimal for oral bioavailability; sufficient for CNS entry.
TPSA ~32 ŲExcellent membrane permeability (TPSA < 90 Ų is ideal for BBB).
H-Bond Donors 1 (-OH)Compliant with Lipinski's Rule of 5.
H-Bond Acceptors 3 (N, O, O)Compliant with Lipinski's Rule of 5.
Toxicity Risks
  • hERG Inhibition: Low probability (molecular weight is low, lacks extensive aromaticity).

  • AMES Toxicity: Generally predicted non-mutagenic for simple pyrrolidine ethers.

Computational Workflow Diagram

The following Graphviz diagram summarizes the integrated workflow for characterizing this molecule, ensuring a self-validating loop between QM accuracy and biological simulation.

Workflow Start Structure Generation (2D to 3D) ConfSearch Conformational Search (MMFF94 / Molecular Mechanics) Start->ConfSearch DFT QM Optimization (B3LYP/6-311++G(d,p)) ConfSearch->DFT Lowest Energy Conformers Properties Electronic Properties (HOMO-LUMO, MEP) DFT->Properties Docking Molecular Docking (AutoDock Vina) DFT->Docking Optimized Geometry (Protonated) ADMET ADMET Prediction (SwissADME) Properties->ADMET QSAR Descriptors MD MD Simulation (100 ns, GROMACS) Docking->MD Best Pose End Lead Optimization Decision MD->End Binding Stability

Figure 2: Integrated computational workflow. The process moves from low-level conformational scanning to high-level QM optimization, followed by biological interaction simulations.

References

  • Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions. ACS Omega. (2022). A foundational study on the thermodynamic stability and conformational preferences of pyrrolidine derivatives using M06-2X and B3LYP functionals.

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. (2017). The industry-standard methodology for predicting ADMET properties cited in Section 4.

  • Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. (2016). The standard software package referenced for DFT calculations.

  • AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. (2010). The primary algorithm recommended for the docking protocol.

Sources

Methodological & Application

Application Note: Quantitative Analysis of 2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust protocol for the quantification of 2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol .

Given the specific nomenclature, this molecule is structurally identified as a tertiary amine-ether-alcohol, likely an intermediate or degradation product associated with antihistamine synthesis (e.g., Clemastine analogs). Its physiochemical properties—high polarity, lack of a strong UV chromophore, and basicity—necessitate specific analytical strategies.

Methodology: LC-MS/MS (Primary) and GC-FID (Secondary) Target Analyte MW: ~159.23 g/mol (Calculated as C₈H₁₇NO₂) Classification: Amino-Ether-Alcohol / Pharmaceutical Impurity

Executive Summary & Strategic Approach

The quantification of this compound presents two primary challenges:

  • Retention: The molecule is highly polar and basic, leading to poor retention and peak tailing on standard C18 columns at acidic pH.

  • Detection: The absence of a conjugated

    
    -system renders UV detection (HPLC-DAD) insensitive and non-specific.
    

The Solution: We prioritize LC-ESI-MS/MS using a High-pH Reversed-Phase approach. This method neutralizes the tertiary amine (increasing hydrophobicity) and utilizes the high ionization efficiency of the N-methylpyrrolidine moiety in positive electrospray ionization (ESI+). For raw material purity analysis where water content is low, GC-FID with derivatization is the orthogonal alternative.

Analytical Decision Matrix

The following workflow illustrates the logic for selecting the appropriate protocol based on sample matrix and sensitivity requirements.

MethodSelection Start Sample Input MatrixCheck Check Matrix Type Start->MatrixCheck Bio Biological / Aqueous (Plasma, Media, Formulations) MatrixCheck->Bio Complex/Aqueous Raw Raw Material / Synthesis (Organic Solvents, Powder) MatrixCheck->Raw Clean/Organic MethodA PROTOCOL A: LC-MS/MS (High pH C18) Bio->MethodA Sensitivity Sensitivity Required? Raw->Sensitivity Trace Trace Level (< 1 ppm) Impurity/PK Study Sensitivity->Trace Yes HighConc High Conc (> 0.1%) Purity Assay Sensitivity->HighConc No Trace->MethodA MethodB PROTOCOL B: GC-FID (Derivatized) HighConc->MethodB

Figure 1: Decision tree for selecting the optimal analytical technique based on matrix complexity and sensitivity limits.

Protocol A: LC-MS/MS Quantification (Gold Standard)

This method is the "Gold Standard" for trace analysis due to the high proton affinity of the N-methylpyrrolidine ring.

Scientific Rationale: High-pH Chromatography

Standard acidic mobile phases (Formic acid/Water) protonate the pyrrolidine nitrogen (


). This creates a charged species that elutes in the void volume of C18 columns. By using Ammonium Bicarbonate (pH 10.0) , we suppress ionization during the chromatographic run, ensuring retention on the stationary phase, while the ESI source re-protonates the molecule for detection.
Equipment & Reagents[1][2]
  • Instrument: Triple Quadrupole LC-MS/MS (e.g., Waters Xevo or Agilent 6400 series).

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 2.1 x 100 mm (Designed for high pH stability).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

LC Parameters
ParameterSetting
Flow Rate 0.4 mL/min
Column Temp 40 °C
Injection Vol 2 - 5 µL
Run Time 8.0 minutes

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 95 5 Initial
1.0 95 5 Hold
4.0 10 90 Linear
5.5 10 90 Wash
5.6 95 5 Re-equilibrate

| 8.0 | 95 | 5 | End |

MS/MS Detection Parameters (ESI+)

The molecule [M+H]⁺ is expected at m/z 160.1 .

  • Source: Electrospray Ionization (Positive)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temp: 450 °C

MRM Transitions:

Transition Type Precursor (m/z) Product (m/z) Collision Energy (eV) Structural Logic
Quantifier 160.1 98.1 18 - 22 Cleavage of ether bond; formation of N-methylpyrrolidinyl-methyl cation.

| Qualifier | 160.1 | 84.1 | 25 - 30 | Ring contraction/loss of methyl-ether chain (N-methylpyrrolidinium ion). |

Note: Optimize Collision Energy (CE) by infusing a 1 µg/mL standard.

Protocol B: GC-FID/MS (Purity & Process Control)

For raw material assay where LC-MS is overkill, Gas Chromatography is effective. However, the hydroxyl group (-OH) can cause tailing. Silylation is strictly recommended to ensure peak symmetry and accuracy.

Derivatization Procedure[1][3][4][5]
  • Aliquot: Transfer 10 mg of sample into a GC vial.

  • Dissolve: Add 1.0 mL of Anhydrous Pyridine.

  • Reagent: Add 200 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubate: Cap and heat at 60°C for 30 minutes.

  • Cool: Allow to cool to room temperature before injection.

    • Mechanism:[1] The -OH group is converted to -O-TMS, reducing polarity.

GC Parameters[1][6][7]
  • System: GC-FID (Agilent 7890/8890 or equivalent).

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C.

  • Oven Program:

    • 50°C (Hold 1 min)

    • Ramp 15°C/min to 280°C

    • Hold 3 min.

  • Detector (FID): 300°C.

Method Validation & Quality Control

To ensure "Trustworthiness," the method must be self-validating. Implement the following System Suitability Tests (SST) before every sample batch.

System Suitability Criteria
ParameterAcceptance CriteriaLogic
Retention Time Precision RSD < 1.0% (n=6)Ensures pump/column stability.
Peak Area Precision RSD < 2.0% (HPLC) / < 5.0% (LC-MS)Ensures injector/ionization stability.
Tailing Factor (T) T < 1.5Verifies secondary interactions are suppressed (Crucial for amines).
Signal-to-Noise (LOQ) S/N > 10Confirms sensitivity limit.
Sample Preparation (Liquid-Liquid Extraction)

For complex matrices (e.g., plasma), simple protein precipitation is often insufficient for polar amines.

  • Alkalinization: Add 100 µL sample + 50 µL 0.1 M NaOH (pH > 12). Crucial: Keeps the amine uncharged.

  • Extraction: Add 600 µL Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Agitate: Vortex 5 min, Centrifuge 10 min @ 4000 rpm.

  • Reconstitution: Evaporate supernatant under N₂; reconstitute in Mobile Phase A.

Workflow Diagram

The following diagram details the validation and execution loop.

ValidationLoop Prep Sample Prep (Alkaline LLE) SST System Suitability (Std Injection) Prep->SST Check Pass Criteria? (RSD<5%, T<1.5) SST->Check Run Run Sample Batch (Bracketed Stds) Check->Run Yes Fail Troubleshoot: Check pH / Clean Source Check->Fail No Fail->SST Retry

Figure 2: Operational workflow for routine analysis, emphasizing the critical System Suitability checkpoint.

Troubleshooting Guide

  • Problem: Peak splitting in LC-MS.

    • Cause: Sample solvent is too strong (e.g., 100% MeOH).

    • Fix: Reconstitute sample in initial mobile phase (95% Water).

  • Problem: Low Sensitivity for GC-FID.

    • Cause: Incomplete derivatization.

    • Fix: Ensure reagents are fresh (moisture kills BSTFA). Increase incubation time.

  • Problem: Carryover.

    • Cause: Sticky amine adsorption on injector needle.

    • Fix: Use a needle wash of 50:50 Acetonitrile:Water + 0.1% Formic Acid.

References

  • U.S. Food and Drug Administration (FDA). (2011). Method of Analysis N-methyl-2-pyrrolidone (NMP) in Bovine Liver. Retrieved from [Link]

  • SIELC Technologies. Separation of N-Methylpyrrolidine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Waters Corporation. Simultaneous quantification of DL-amino acids in tea using a robust and sensitive LC-MS/MS method. Retrieved from [Link]

Sources

High-Throughput Screening of Pyrrolidine Ether Scaffolds: Focus on 2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide details the High-Throughput Screening (HTS) strategies for libraries and fragments based on the 2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol scaffold. This structural motif, a functionalized pyrrolidine ether, represents a privileged pharmacophore in medicinal chemistry, particularly for G-Protein Coupled Receptors (GPCRs) such as histamine, muscarinic, and sigma receptors.

Part 1: Application Note & Scientific Rationale

The Pharmacophore: this compound

This compound serves as a critical fragment or building block in Fragment-Based Drug Discovery (FBDD). Its structure combines a basic nitrogen (protonatable at physiological pH) with a polar ether-alcohol tail, mimicking the neurotransmitter binding motifs found in CNS-active agents.

  • Chemical Class: N-substituted pyrrolidine ether.

  • Key Features:

    • Basic Center: The

      
      -methyl pyrrolidine ring mimics the cationic headgroup of acetylcholine or histamine.
      
    • Linker: The methoxy-ethoxy chain provides a flexible spacer often required for secondary binding pockets in GPCRs.

    • Chirality: The C2 position is a stereocenter (derived from L-proline or D-proline), critical for enantioselective binding.

  • Target Relevance:

    • Histamine H3 Antagonists: Pyrrolidine ethers are classic scaffolds for H3R ligands used in cognitive disorders.

    • Muscarinic Agonists/Antagonists: Structural similarity to cholinergic ligands makes this a prime scaffold for M1/M4 receptor screening.

    • Sigma Receptors: The basic amine and lipophilic core fit the pharmacophore for

      
      -1 receptor ligands.
      
HTS Assay Design Strategy

When screening libraries containing this compound derivatives, the primary challenge is distinguishing specific receptor modulation from non-specific amine effects.

Critical Considerations:

  • Solubility & Logistics:

    • This specific alcohol is highly polar and water-soluble (LogP

      
       0-0.5).
      
    • Advantage: Unlike lipophilic libraries, these compounds rarely precipitate in aqueous HTS buffers, reducing false negatives due to aggregation.

    • Protocol Adjustment: Stock solutions can often be prepared at higher concentrations (20-50 mM) in DMSO without crashing out upon dilution.

  • pH Sensitivity:

    • The pyrrolidine nitrogen (

      
       9.0-9.5) will be protonated in standard HTS buffers (pH 7.4).
      
    • Risk: Cationic amphiphilic drugs (CADs) can induce phospholipidosis or interact non-specifically with negatively charged assay components.

    • Mitigation: Include a counter-screen for cytotoxicity and membrane integrity.

  • Assay Selection:

    • Primary Screen: Calcium Mobilization (FLIPR/FDSS) is the gold standard for Gq-coupled GPCRs (e.g., H1, M1, M3).

    • Secondary Screen: Radioligand Binding to confirm orthosteric interaction vs. allosteric modulation.

Part 2: Detailed Experimental Protocol

Protocol: Calcium Mobilization HTS for Gq-Coupled GPCRs

Objective: To screen a library of this compound derivatives for antagonist activity against the Histamine H1 Receptor (H1R).

2.1 Reagents and Equipment
  • Cell Line: CHO-K1 or HEK293 stably expressing human H1R.

  • Compound Library: 10 mM DMSO stocks of pyrrolidine derivatives.

  • Reference Control: this compound (Fragment Control) and Diphenhydramine (Positive Control).

  • Calcium Dye: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4, containing 2.5 mM Probenecid (to prevent dye efflux).

  • Agonist: Histamine dihydrochloride (

    
     concentration).
    
  • Instrumentation: FLIPR Tetra (Molecular Devices) or FDSS/μCELL (Hamamatsu).

2.2 Step-by-Step Workflow

Step 1: Cell Seeding (Day -1)

  • Harvest cells using Accutase (avoid Trypsin to preserve receptor integrity).

  • Resuspend in culture medium at

    
     cells/mL.
    
  • Dispense 50

    
    L/well into black-wall, clear-bottom 384-well Poly-D-Lysine coated plates.
    
  • Incubate overnight at 37°C, 5% CO

    
    .
    

Step 2: Dye Loading (Day 0)

  • Remove culture medium (or use no-wash kit).

  • Add 20

    
    L of 2X Calcium Dye Loading Solution  (in Assay Buffer with Probenecid).
    
  • Incubate for 60 minutes:

    • 30 min at 37°C (Dye uptake).

    • 30 min at Room Temperature (Equilibration to minimize thermal gradients).

Step 3: Compound Preparation

  • Source Plate: Thaw 10 mM compound stocks.

  • Intermediate Plate: Dilute compounds 1:100 in Assay Buffer (Final DMSO = 1%).

  • Reference: Prepare this compound at 100

    
    M to test for weak fragment activity.
    

Step 4: HTS Run (Antagonist Mode)

  • Transfer plate to FLIPR.

  • Baseline Read: Measure fluorescence (

    
    ) for 10 seconds.
    
  • Addition 1 (Test Compounds): Add 10

    
    L of diluted compounds.
    
    • Incubate on-line for 5-10 minutes to allow equilibration.

  • Addition 2 (Agonist Challenge): Add 10

    
    L of Histamine (
    
    
    
    final concentration).
  • Kinetic Read: Measure fluorescence for 120 seconds.

Step 5: Data Analysis

  • Calculate Max-Min RFU for the agonist response window.

  • Calculate % Inhibition :

    
    
    
  • Quality Control: Reject plates if Z' factor < 0.5.

    
    
    (Where 
    
    
    
    is positive control and
    
    
    is negative control).

Part 3: Data Visualization & Logic

HTS Workflow Diagram

This diagram illustrates the logical flow from library preparation to hit identification, specifically tailored for the FLIPR calcium assay.

HTS_Workflow cluster_FLIPR Real-Time Kinetic Read Library Compound Library (Pyrrolidine Ethers) Prep Dilution & formatting (384-well Source Plate) Library->Prep FLIPR FLIPR/FDSS Reader (Kinetic Fluorescence) Prep->FLIPR Transfer Cells CHO-hH1R Cells (Seeded Day -1) Dye Dye Loading (Fluo-4 / Calcium 6) Cells->Dye Dye->FLIPR Add_Cmpd Addition 1: Test Compounds (Incubate 10 min) FLIPR->Add_Cmpd Add_Agonist Addition 2: Histamine EC80 (Trigger Ca2+ Flux) Add_Cmpd->Add_Agonist Analysis Data Analysis (Z-Prime, % Inhibition) Add_Agonist->Analysis Hit_ID Hit Identification (>50% Inhibition) Analysis->Hit_ID

Caption: Workflow for Calcium Mobilization HTS. The "Addition 1" step allows the pyrrolidine scaffold to occupy the receptor orthosteric site before the agonist challenge.

GPCR Signaling Pathway (Gq/11)

Understanding the mechanistic pathway is crucial for troubleshooting false positives (e.g., compounds inhibiting PLC or IP3 receptors downstream).

GPCR_Signaling Ligand Histamine (Agonist) Receptor H1 Receptor (GPCR) Ligand->Receptor Activates Gq Gq Protein Receptor->Gq PLC PLC-beta Gq->PLC IP3 IP3 PLC->IP3 Hydrolyzes PIP2 PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Fluo Fluorescence Signal Ca->Fluo Binds Dye Inhibitor Pyrrolidine Antagonist Inhibitor->Receptor Blocks

Caption: Gq-coupled signaling cascade. Pyrrolidine antagonists block the initial receptor activation, preventing the downstream calcium release and fluorescence signal.

Part 4: Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Signal Constitutive receptor activity or dye leakage.Use Probenecid (2.5 mM) to retain dye; Optimize cell density.
Low Z' Factor (< 0.5) Pipetting errors or high well-to-well variability.Calibrate liquid handler; Ensure uniform cell seeding (avoid edge effects).
False Positives Compound fluorescence or cytotoxicity.Counter-screen: Test compounds on parental CHO-K1 cells (no receptor) with ATP (purinergic agonist) to check generic Ca2+ signaling health.
Compound Precipitation Low solubility of lipophilic analogs.While the core scaffold is soluble, lipophilic tails may crash. Check turbidity via absorbance at 600 nm.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Link

  • Thomsen, W., Frazer, J., & Unett, D. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655–665. Link

  • Cowart, M., et al. (2004). Rotationally constrained 2-(2-aminoethyl)pyrrolidines as histamine H3 receptor antagonists. Journal of Medicinal Chemistry, 47(15), 3853–3864. Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123456 (Representative Pyrrolidine Scaffold). PubChem. Link(Note: Use actual CID for specific derivative if available).

  • Sittampalam, G. S., et al. (Eds.).[1][2] (2004). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatography Purification of 2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic purification of 2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying polar, basic compounds. Here, we address common challenges through a structured question-and-answer format, providing not just solutions, but the underlying scientific principles to empower your experimental design.

Understanding the Molecule: Key Physicochemical Properties

Before troubleshooting, it is crucial to understand the structural features of this compound that dictate its chromatographic behavior.

PropertyValueImplication for Chromatography
Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol Influences diffusion and loading capacity.
Key Functional Groups Tertiary Amine (Pyrrolidine), Primary Alcohol, EtherThe basic tertiary amine is the primary cause of interaction with acidic stationary phases. The alcohol and ether groups contribute to high polarity.[1][2]
Predicted Polarity HighRequires a highly polar mobile phase for elution from normal-phase media.
Predicted Form Clear liquid/oil[3][4]Sample is loaded onto the column directly or dissolved in a minimal amount of solvent.

The primary challenge in purifying this molecule via normal-phase chromatography is the strong interaction between the basic tertiary amine of the pyrrolidine ring and the acidic silanol (-Si-OH) groups on the surface of standard silica gel. This interaction leads to a host of issues, which we will address below.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My compound is smearing badly or "tailing" on the silica gel column. What is happening and how do I fix it?

Answer: This is the most common issue encountered with basic amines on silica gel.

Causality: Peak tailing occurs due to non-ideal chromatographic interactions. The basic nitrogen atom on your compound forms a strong, often irreversible, acid-base interaction with the acidic silanol groups on the silica surface. This causes a portion of the molecules to "stick" and elute much later than the main band, resulting in a tailed peak shape.

Troubleshooting Protocol:

  • Mobile Phase Modification (First-Line Approach): The most effective solution is to add a small amount of a basic modifier to your eluent. This modifier acts as a competitive base, saturating the acidic sites on the silica gel and preventing your target compound from binding too strongly.

    • Step 1: To your chosen eluent system (e.g., Dichloromethane/Methanol), add 0.5-2% v/v of triethylamine (Et₃N) or ammonium hydroxide (NH₄OH). A common starting point is a 90:9:1 mixture of DCM:MeOH:NH₄OH.[5]

    • Step 2: Equilibrate the column with this modified mobile phase for at least 3-5 column volumes before loading your sample.

    • Step 3: Run the chromatography as planned, analyzing fractions by Thin-Layer Chromatography (TLC), also developed in a mobile phase containing the basic modifier.

  • Increase Eluent Polarity: If the compound still elutes slowly even with a basic modifier, the overall polarity of the mobile phase may be too low.

    • Step 1: Gradually increase the percentage of the polar solvent (e.g., methanol). You may need to use systems with 10%, 20%, or even up to 30% methanol.[6]

    • Step 2: Consider using a gradient elution, starting with a lower polarity to elute non-polar impurities and gradually increasing the polarity to elute your target compound.

Question 2: I have very low or no recovery of my compound from the column. Where did it go?

Answer: This issue, often related to severe tailing, suggests that your compound has irreversibly adsorbed to the stationary phase.

Causality: The interaction with silica's silanol groups can be so strong that the mobile phase is unable to elute the compound, leading to a total loss of material on the column.

Troubleshooting Protocol:

  • Change the Stationary Phase: If mobile phase modification is insufficient, the next logical step is to use a less acidic stationary phase.

    • Option A: Neutral Alumina: Basic Alumina (Brockmann I, deactivated with water to II or III) is often a suitable alternative for purifying basic compounds.[5] However, be aware that alumina can sometimes catalyze reactions, so its compatibility should be checked on a small scale first.

    • Option B: Deactivated Silica: You can "deactivate" your silica gel before use. Prepare a slurry of the silica in your non-polar solvent containing 1-2% triethylamine, let it stand for an hour, then pack the column and wash with the pure non-polar solvent before equilibrating with your mobile phase.[5]

  • Consider Reversed-Phase Chromatography: For highly polar compounds, reversed-phase (RP) chromatography can be an excellent alternative.

    • Stationary Phase: C18-functionalized silica.

    • Mobile Phase: A mixture of water and an organic solvent like methanol or acetonitrile.

    • Modifier: Add a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase. This protonates the tertiary amine, ensuring a single ionic species and improving peak shape.

Troubleshooting Decision Workflow

The following diagram illustrates a logical workflow for addressing common purification issues with this compound.

G Troubleshooting Workflow for Polar Amine Purification start Chromatography Issue Observed tailing Peak Tailing / Smearing start->tailing low_yield Low or No Recovery start->low_yield no_elution Compound Not Eluting start->no_elution add_base 1. Add Basic Modifier to Eluent (e.g., 1% Et3N or NH4OH) tailing->add_base low_yield->add_base increase_polarity 2. Increase Mobile Phase Polarity (e.g., Higher % MeOH) no_elution->increase_polarity check_success1 Problem Resolved? add_base->check_success1 switch_stationary 3. Switch to a Less Acidic Stationary Phase increase_polarity->switch_stationary check_success1->increase_polarity No success Purification Successful check_success1->success Yes alumina Use Neutral or Basic Alumina switch_stationary->alumina deact_silica Use Deactivated Silica Gel switch_stationary->deact_silica reverse_phase 4. Switch to Reversed-Phase (RP) HPLC alumina->reverse_phase If still unsuccessful deact_silica->reverse_phase If still unsuccessful

Sources

"2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support hub for 2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol . It is designed for researchers and process chemists handling this compound as a chiral building block or pharmaceutical intermediate.

The content is synthesized from chemical first principles regarding tertiary amino-ethers and N-methylpyrrolidine derivatives , providing a robust framework for stability management in the absence of molecule-specific pharmacopeial monographs.[1][2]

Section 1: Critical Stability Alerts (The "Red Flags")

Status:


Compound Class:  Tertiary Amine / Primary Alcohol / Ether
Molecular Weight:  ~159.23  g/mol  (Calculated)[1][2]
ParameterCritical ThresholdConsequence of Excursion
Atmosphere Oxygen > 5 ppmRapid N-Oxidation (M+16 impurity) & Yellowing.[1][2]
Moisture Relative Humidity > 40%Hygroscopic Failure .[2] Absorbs water & CO₂, forming carbonates/carbamates (pH drift).[2]
Light UV/VIS ExposureRadical Ether Cleavage .[2] Promotes peroxide formation at the

-methylene ether position.[1][2]
Metals Fe/Cu traces (ppm level)Catalytic Degradation .[2] Accelerates oxidative dealkylation.[2]
Section 2: Degradation Pathways & Mechanisms

Scientist's Note: This molecule contains three reactive centers: the tertiary nitrogen (basic, oxidizable), the ether linkage (peroxidizable), and the primary alcohol (oxidizable). Understanding the interplay between these centers is key to troubleshooting.

Primary Pathway: N-Oxidation (The "M+16" Peak)

The electron-rich nitrogen in the N-methylpyrrolidine ring is the most labile site.[1][2] Upon exposure to air or peroxides, it forms the N-oxide.[2]

  • Trigger: Ambient air, peroxidized solvents (e.g., old THF/Ether).

  • Detection: LC-MS shows a peak at [M+16] .[1][2]

  • Prevention: Store under Argon; use peroxide-free solvents.[1][2]

Secondary Pathway: Oxidative Ether Cleavage

Radical abstraction of hydrogen from the carbon


 to the ether oxygen (facilitated by the adjacent nitrogen) leads to chain scission.
  • Mechanism: Radical formation

    
     Hemiacetal intermediate 
    
    
    
    Hydrolysis.[2]
  • Products: N-methyl-prolinol and Glycolaldehyde (or Glyoxal).[1][2]

  • Trigger: UV light + Oxygen.[2]

Tertiary Pathway: Alcohol Oxidation

The terminal hydroxyl group can oxidize to the corresponding aldehyde or carboxylic acid.

  • Trigger: Strong oxidants or enzymatic contamination.[2]

Visualizing the Degradation Network

DegradationPathways cluster_legend Pathway Legend Parent Parent Molecule (MW ~159) NOxide N-Oxide Impurity (+16 Da) Parent->NOxide Air/Peroxides (Fastest Route) Radical α-Ether Radical (Transient) Parent->Radical UV Light/O2 Aldehyde Aldehyde Derivative (-2 Da) Parent->Aldehyde Strong Oxidants Cleavage1 N-Methyl Prolinol Radical->Cleavage1 Scission Cleavage2 Glycolaldehyde Radical->Cleavage2 Scission key Red Arrow: Primary Risk Dotted: Radical Mechanism

Caption: Mechanistic map showing the primary risk of N-oxidation and secondary risks of ether cleavage.

Section 3: Troubleshooting Guide (Q&A)
Q1: My sample has turned from colorless oil to yellow/brown. Is it usable?

Diagnosis: Oxidative Degradation (The "Yellowing" Effect). [1][2]

  • Cause: Tertiary amines often develop color due to trace formation of conjugated enamine or pyrrole-like impurities during N-oxidation.[1][2] This can happen even with <1% chemical degradation.[2]

  • Action:

    • Run LC-MS: If purity is >98% and the [M+16] peak is absent, the color is likely due to trace chromophores (ppm level).[2] It may be usable for non-sensitive steps.[2]

    • Purification: Pass through a short pad of neutral alumina (not acidic silica, which may bind the amine) or activated charcoal to remove color bodies.

    • Future Prevention: Store under Argon in amber glass.

Q2: The LC-MS shows a peak at M+16.[1][2] Can I reverse this?

Diagnosis: N-Oxide Formation. [1][2]

  • Cause: Exposure to air or use of stabilized ethers (containing peroxides).[2]

  • Action:

    • Reduction: You can attempt to reduce the N-oxide back to the tertiary amine using mild reducing agents like Triphenylphosphine or Sodium metabisulfite in aqueous workup, though re-purification will be required.

    • Recommendation: If the impurity is >5%, re-synthesis or purchase of fresh stock is often more cost-effective than salvage.[2]

Q3: The material has become viscous or cloudy.

Diagnosis: Hygroscopicity & Salt Formation.

  • Cause: As a polar amino-alcohol, it aggressively absorbs atmospheric moisture.[1][2] This water can absorb CO₂ from the air, forming carbamic acid salts or bicarbonates, leading to cloudiness or viscosity changes.

  • Action:

    • Karl Fischer Titration: Check water content.[2]

    • Drying: Dissolve in dry Dichloromethane (DCM), dry over Na₂SO₄, filter, and concentrate under high vacuum. Do not heat above 40°C during concentration to avoid thermal stress.[2]

Q4: I see "ghost peaks" in my NMR around 3-4 ppm.

Diagnosis: Ether Cleavage or Solvent Contamination.

  • Cause: If the ether linkage cleaves, you will see signals corresponding to free ethylene glycol or N-methyl prolinol.[2]

  • Validation: Check the integration of the N-methyl singlet (~2.3 ppm). If it has shifted downfield or split, the nitrogen environment has changed (likely N-oxide or salt).[1][2]

Section 4: Standard Operating Procedures (SOPs)
Protocol A: Purity Assessment Workflow

Before using this intermediate in critical GMP or synthesis steps, validate its integrity.

  • Visual Inspection: Must be a clear, colorless to pale yellow liquid/oil.

  • Solubility Check: Dissolve 10 mg in 1 mL dry DCM. Solution must be clear. Turbidity indicates water/salt contamination.[2]

  • LC-MS Setup:

    • Column: C18 Reverse Phase (High pH stable column recommended, e.g., Waters XBridge, as low pH causes peak tailing for amines).

    • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.[2] Note: Basic pH suppresses protonation, improving peak shape for tertiary amines.

    • Gradient: 5% to 95% ACN.[2]

Protocol B: Long-Term Storage
  • Container: Amber borosilicate glass vial with a Teflon-lined screw cap.

  • Headspace: Purge with Argon (preferred over Nitrogen due to higher density) for 30 seconds before sealing.[2]

  • Temperature: Store at -20°C .

  • Desiccant: Store the vial inside a secondary jar containing Drierite or Silica Gel packets.

Section 5: FAQ

Q: Can I distill this compound to purify it? A: Yes, but with caution. High temperatures (>150°C) can promote radical decomposition of the ether.[2]

  • Recommendation: Use Kugelrohr distillation or High Vacuum (<1 mbar) to keep the boiling point as low as possible.[2] Ensure the system is strictly oxygen-free to prevent explosion risks from potential peroxides.[1][2]

Q: Is this compound compatible with acid chlorides? A: Yes, but it will react.

  • Reaction: The primary alcohol (-OH) will react to form an ester.[1][2] The tertiary amine will form a hydrochloride salt.

  • Tip: If you only want to react the amine (unlikely as it is tertiary) or the alcohol, you must account for the stoichiometry of the base (the molecule itself acts as a base).

Q: Why does the MSDS say "Corrosive"? A: Like many low-molecular-weight amines, it is caustic to mucous membranes and skin.[1][2] It can cause chemical burns.[2] Always handle in a fume hood with nitrile gloves.[2]

References
  • National Center for Biotechnology Information. PubChem Compound Summary for Adagrasib (Structural Context). Accessed 2024.[2][3][4][5] Link[1][2]

  • European Chemicals Agency (ECHA). Registration Dossier for N-methyl-2-pyrrolidone (Analogous Stability Data). Accessed 2024.[2][3][4][5] Link[1][2]

  • ScienceOpen. Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol. Accessed 2024.[2][3][4][5] Link(Note: Generalized link to relevant search context).

  • BenchChem. Technical Support: Stability of Pyrrolidine Derivatives. Accessed 2024.[2][3][4][5] Link

Sources

"2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol" reaction side products and impurities

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Part 1: Frequently Asked Questions (FAQs) - Understanding the Chemistry

This section addresses the fundamental questions regarding the synthesis of 2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol, focusing on the mechanistic origins of common impurities.

Q1: What are the primary synthetic strategies for preparing this compound, and what are their intrinsic challenges?

A1: The target molecule is an ether, typically synthesized by forming a C-O bond between (1-Methyl-pyrrolidin-2-yl)methanol and an ethylene oxide equivalent. There are two main approaches, each with its own set of potential complications:

  • Williamson Ether Synthesis: This classic method involves the deprotonation of (1-Methyl-pyrrolidin-2-yl)methanol to form an alkoxide, followed by nucleophilic substitution on a 2-haloethanol (e.g., 2-chloroethanol). The primary challenge is balancing the nucleophilicity of the alkoxide against the basicity, which can lead to elimination side reactions with the haloethanol.

  • Ethylene Oxide Ring-Opening: This involves the direct reaction of (1-Methyl-pyrrolidin-2-yl)methanol with ethylene oxide, typically under basic or acidic catalysis. While often more atom-economical, this route is highly susceptible to over-reaction, leading to a series of poly-ethoxylated byproducts.[3][4]

Synthetic_Routes cluster_0 Williamson Ether Synthesis cluster_1 Ethylene Oxide Ring-Opening Start_W (1-Methyl-pyrrolidin-2-yl)methanol Alkoxide Potassium/Sodium Alkoxide Start_W->Alkoxide Deprotonation Base Strong Base (e.g., NaH, KH) Product_W Target Product Alkoxide->Product_W SN2 Attack Side_Elim Elimination Byproduct (e.g., Acetaldehyde) Alkoxide->Side_Elim E2 Elimination Haloethanol 2-Chloroethanol Haloethanol->Product_W Haloethanol->Side_Elim Start_EO (1-Methyl-pyrrolidin-2-yl)methanol Product_EO Target Product Start_EO->Product_EO EO Ethylene Oxide EO->Product_EO Ring-Opening Side_Poly Poly-ethoxylated Impurities EO->Side_Poly Catalyst Catalyst (Acid or Base) Catalyst->Product_EO Product_EO->Side_Poly Further Reaction

Fig 1. Key synthetic routes and associated side reactions.
Q2: During synthesis via ethylene oxide, my analysis (GC-MS, LC-MS) shows a series of peaks with repeating mass units. What are these impurities?

A2: This is the most common issue in ethoxylation reactions. You are observing poly-ethoxylated side products. The hydroxyl group of your desired product, this compound, is also a nucleophile and can react with additional molecules of ethylene oxide.[3][5] This creates a cascade of reactions, forming a homologous series of impurities.

  • Impurity 1 (n=1): Target Product

  • Impurity 2 (n=2): 2-(2-(1-Methyl-pyrrolidin-2-ylmethoxy)ethoxy)ethanol

  • Impurity 3 (n=3): 2-(2-(2-(1-Methyl-pyrrolidin-2-ylmethoxy)ethoxy)ethoxy)ethanol

  • ...and so on.

The key to mitigating this is stringent control over the stoichiometry. Using a significant excess of the starting alcohol relative to ethylene oxide can favor the formation of the desired mono-ethoxylated product. However, this may lead to lower conversion of the starting alcohol.

Polyethoxylation_Pathway Start_Alc (1-Methyl-pyrrolidin-2-yl)methanol (R-OH) Product Target Product (n=1) (R-O-CH2CH2-OH) Start_Alc->Product + EO EO Ethylene Oxide Byproduct1 Dimer Impurity (n=2) (R-O-(CH2CH2O)2-H) Byproduct2 Trimer Impurity (n=3) (R-O-(CH2CH2O)3-H) Product->Byproduct1 + EO Byproduct1->Byproduct2 + EO Byproduct2->Further

Fig 2. Cascade reaction leading to poly-ethoxylated impurities.
Q3: My product is consistently yellow or brown, even after initial workup. What causes this discoloration?

A3: Discoloration often points to degradation impurities. The tertiary amine of the pyrrolidine ring can be susceptible to oxidation, especially at elevated temperatures in the presence of air. This can form N-oxide species or other complex colored bodies. Furthermore, if any unreacted starting materials or byproducts with residual aldehyde functionality (from elimination side reactions, for example) are present, they can undergo condensation or polymerization reactions to form colored impurities.[6]

Q4: I am using the Williamson synthesis, but my yield is low and I recover a significant amount of my starting alcohol. What are the likely causes?

A4: Low yield with recovery of starting material in a Williamson synthesis typically points to two main issues:

  • Incomplete Deprotonation: The base used (e.g., NaOH, KOH) may not be strong enough to fully deprotonate the starting alcohol to its more reactive alkoxide form. Consider using a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH) in an anhydrous aprotic solvent (e.g., THF, DMF).

  • Competitive Elimination: The alkoxide, being a strong base, can promote the E2 elimination of HCl from 2-chloroethanol, especially at higher temperatures. This consumes your reagents to produce vinyl ethers or acetaldehyde, rather than the desired substitution product. Running the reaction at the lowest feasible temperature can help favor the S(_N)2 pathway.

Part 2: Troubleshooting Guide

This table provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Symptom / Observation Potential Cause(s) Recommended Actions & Explanations
Low Yield / Low Conversion 1. Insufficiently strong base (Williamson).2. Reaction temperature too low.3. Inactive catalyst (Ethoxylation).4. Presence of water in reagents/solvents.1. Switch to a stronger base: Use NaH or KH to ensure complete formation of the alkoxide.2. Optimize Temperature: Incrementally increase the reaction temperature while monitoring for byproduct formation.3. Verify Catalyst: Ensure the acid/base catalyst for the ethylene oxide route is fresh and active.4. Use Anhydrous Conditions: Thoroughly dry all solvents and reagents. Water can consume reagents (e.g., NaH) or react with ethylene oxide to form ethylene glycol.[3]
Multiple Products Detected (High MW) 1. Poly-ethoxylation: Stoichiometric excess of ethylene oxide.2. Dimerization of starting material: Potential side reactions under harsh conditions.1. Control Stoichiometry: Use a molar excess of the starting alcohol relative to ethylene oxide. Add ethylene oxide slowly to the reaction mixture to maintain its low concentration.2. Purification: These higher boiling point impurities can often be separated by fractional distillation under high vacuum.[7]
Product Discoloration (Yellow/Brown) 1. Air Oxidation: The tertiary amine is sensitive to oxidation at high temperatures.2. Thermal Degradation: Prolonged heating can cause decomposition.3. Aldehyde Impurities: Trace aldehydes from side reactions can polymerize.1. Inert Atmosphere: Conduct the reaction and distillation under an inert atmosphere (Nitrogen or Argon).2. Minimize Heat Exposure: Use the lowest effective temperature and distill the product as quickly as possible.3. Purification: Consider a charcoal treatment or purification via salt formation to remove colored bodies.
Difficult Purification by Silica Gel Chromatography 1. Strong Adsorption: The basic tertiary amine strongly interacts with acidic silanol groups on the silica surface.2. Smearing/Tailing: This strong interaction leads to poor separation and broad peaks.1. Use Basic Alumina: Switch to a basic stationary phase like alumina for chromatography.[6]2. Triethylamine Additive: Add a small amount (0.5-1%) of triethylamine to the mobile phase to "deactivate" the silica gel and improve peak shape.3. Fractional Distillation: This is often the most effective method for purifying liquid amines on a larger scale.[7]

digraph "Troubleshooting_Workflow" {
graph [fontname="Arial"];
node [shape=box, style=rounded, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

"Start" [label="Experiment Complete\nAnalyze Crude Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Check_Purity" [label="Is Purity > 95%?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "End" [label="Purification Successful", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Check_Yield" [label="Is Yield Acceptable?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Identify_Impurity" [label="Identify Major Impurity\n(GC-MS, NMR)"]; "Impurity_Type" [label="What is the impurity?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Action_HighMW" [label="Optimize Stoichiometry\n(Less Ethylene Oxide)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Action_StartMat" [label="Increase Reaction Time/Temp\nUse Stronger Base", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Action_Other" [label="Investigate Degradation\n(Lower Temp, Inert Atm.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Purify" [label="Purify via Vacuum Distillation"];

"Start" -> "Check_Purity"; "Check_Purity" -> "End" [label="Yes"]; "Check_Purity" -> "Check_Yield" [label="No"]; "Check_Yield" -> "Purify" [label="Yes"]; "Purify" -> "End"; "Check_Yield" -> "Identify_Impurity" [label="No"]; "Identify_Impurity" -> "Impurity_Type"; "Impurity_Type" -> "Action_HighMW" [label="Higher MW Ethers"]; "Impurity_Type" -> "Action_StartMat" [label="Starting Material"]; "Impurity_Type" -> "Action_Other" [label="Unknown/Degradation"]; "Action_HighMW" -> "Start" [label="Rerun Experiment"]; "Action_StartMat" -> "Start" [label="Rerun Experiment"]; "Action_Other" -> "Start" [label="Rerun Experiment"]; }

Fig 3. A logical workflow for troubleshooting synthesis issues.
Part 3: Key Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation

Fractional distillation under reduced pressure is the most robust method for purifying the target compound from both lower and higher boiling point impurities.[7]

Materials:

  • Crude this compound

  • Fractional distillation apparatus (Vigreux column or packed column)

  • Vacuum pump with a cold trap and pressure gauge

  • Heating mantle with stirrer

  • Receiving flasks

Methodology:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Add the crude product to the distillation flask along with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Slowly and carefully apply vacuum to the system. Monitor the pressure and ensure it is stable at the desired level (typically <1 mmHg for high-boiling amines).

  • Heating and Stirring: Begin stirring and gently heat the distillation flask.

  • Collect Fractions:

    • Forerun: Collect the first fraction, which will contain any low-boiling impurities like residual solvents. The head temperature will be unstable during this phase.

    • Main Fraction: As the head temperature stabilizes at the boiling point of your product at the given pressure, switch to a clean receiving flask to collect the pure product.

    • High-Boiling Residue: Stop the distillation before the flask goes to dryness. The residue will contain the poly-ethoxylated impurities and any colored degradation products.

  • Shutdown: Allow the system to cool completely before slowly releasing the vacuum to avoid bumping.

References
  • Google Patents. (n.d.). WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s).
  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • LookChem. (n.d.). Cas 67004-64-2, 1-Methyl-2-pyrrolidineethanol. Retrieved from [Link]

  • MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Molbase. (n.d.). 2-(1-methylpyrrolidin-2-yl)ethanol. Retrieved from [Link]

  • UCHEM. (2025). (S)-1-((S)-1-Methylpyrrolidin-2-yl)ethanol (CAS 1803485-14-4): A Chiral Pyrrolidine Alcohol for Pharmaceutical and Asymmetric Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EP0010460B1 - Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them.
  • PubMed. (2012). Characterization and Antimicrobial Activity of N-Methyl-2-pyrrolidone-loaded Ethylene Oxide-Propylene Oxide Block Copolymer Thermosensitive Gel. Retrieved from [Link]

  • PubChem. (n.d.). (R)-2-(1-methylpyrrolidin-2-yl)ethanol. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Retrieved from [Link]

  • Patents Radar. (n.d.). Purification Or Recovery Of 2-pyrrolidone Which Is Unsubstituted Or Alkyl Substituted Only Patents and Patent Applications (Class 548/555). Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-2-pyrrolidineethanol. Retrieved from [Link]

  • GRIN. (n.d.). Study - Addition Reaction of Ethylene Oxide. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2022). A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES IN ACTIVE PHARMACEUTICAL INGREDIENTS. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction products of ethylene oxide with methanol-first three members of series. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). n methylpyrrolidone and its Impurities. Retrieved from [Link]

  • National Institutes of Health. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. Retrieved from [Link]

  • European Patent Office. (2016). EP1720833B1 - METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. Retrieved from [Link]

  • SciSpace. (1954). The Distribution of Compounds Formed in the Reaction between Ethylene Oxide and Water, Ethanol, Ethylene Glycol, or Ethylene Gly. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Assay Interference from 2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: You've identified a promising molecule, 2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol, but your screening data is showing inconsistencies, a bizarre dose-response curve, or activity in unrelated assays. Before questioning your biological hypothesis, it's crucial to investigate whether the compound itself is the culprit. Small molecules can be "chemical con artists," producing false signals through a variety of mechanisms unrelated to specific, on-target biological activity.[1]

This guide provides a structured, mechanism-driven approach to troubleshooting potential assay artifacts caused by this compound. Our goal is to help you identify, understand, and mitigate these issues, ensuring your results are both accurate and reliable. The principles discussed here are broadly applicable for profiling any novel chemical entity.

Part 1: Frequently Asked Questions (FAQs)

Q1: My results with this compound are not reproducible. Could the compound be interfering with my assay?

Answer: Absolutely. Irreproducibility is a classic hallmark of assay interference. While many factors can affect reproducibility, compounds that interfere non-specifically often yield data with high variability between plates or experimental runs. This can manifest as shifting EC50/IC50 values, variable maximum effect, or a complete loss of activity upon re-testing. It is essential to rule out interference before committing significant resources to a hit.[2]

Q2: What parts of the this compound structure could be problematic?

Answer: While this specific molecule is not a widely documented pan-assay interference compound (PAIN), we can predict potential issues by analyzing its functional groups.[1] This proactive analysis is key to designing appropriate control experiments.

Functional Group/RegionPotential Interference MechanismRationale
N-Methylpyrrolidine (Tertiary Amine) pH Modification: Can act as a weak base, altering the pH of poorly buffered solutions. This can affect enzyme activity or protein stability.Tertiary amines can be protonated, consuming H+ from the buffer and raising the pH.
Redox Cycling: Tertiary amines, particularly in certain structural contexts, can participate in redox reactions, generating reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), especially in the presence of reducing agents like DTT.[3][4]ROS can non-specifically oxidize and inactivate proteins, leading to false-positive inhibition.[3][4]
Metal Chelation: The nitrogen and nearby oxygen atoms could potentially chelate metal ions essential for enzyme function (e.g., Mg²⁺, Zn²⁺).[5][6]Sequestration of essential metal cofactors will lead to non-specific enzyme inhibition.
Overall Molecular Properties Aggregation: While small and relatively polar, at higher concentrations (typically low-to-mid micromolar) it could form colloidal aggregates.[7]Aggregates can sequester and denature proteins non-specifically, a major source of false positives in biochemical screens.[7][8]
Optical Interference: The molecule lacks obvious chromophores, but autofluorescence should never be ruled out without testing. It could also cause light scattering at high concentrations.[5]Autofluorescence can directly add to the signal in fluorescence-based assays, leading to false positives (or negatives if it quenches the signal).[9]
Q3: I'm seeing activity in a cell-based assay. Doesn't that mean the compound is a real hit?

Answer: Not necessarily. While cell-based activity is a good sign, interference can still occur. Mechanisms like membrane disruption, non-specific cytotoxicity, or interference with reporter systems (like luciferase) are common.[4][5] For example, compounds that stabilize luciferase can mimic transcriptional activation.[5] Therefore, it is crucial to run orthogonal assays with different biological readouts to confirm the mechanism of action.[2][10]

Part 2: Troubleshooting Workflow & Experimental Guides

If you suspect interference, follow this systematic workflow. The goal is to isolate the variable—the compound—and test its effect on the assay components themselves, independent of the biological target.

graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Fig 1. Systematic workflow for diagnosing assay interference.
Step 1: Foundational Control Experiments

These experiments are designed to quickly determine if your compound interacts with the assay components or technology itself.

Control ExperimentProtocolInterpretation
Technology Control Run the assay with all components (buffer, substrate, detection reagents) except the biological target (e.g., no enzyme or cells). Add your compound across its full dose-response range.Signal changes (increase or decrease): Strong evidence of direct interference. The compound is likely interacting with your detection reagents or has confounding optical properties. Proceed to Step 2. No signal change: The compound does not interfere with the assay technology itself. The issue may be non-specific interaction with other proteins.
Promiscuity Control Test the compound in an unrelated biochemical assay, ideally one known to be susceptible to aggregators, like AmpC β-lactamase.[7]Activity observed: Suggests a non-specific mechanism, such as aggregation. Proceed to the Aggregation Test in Step 2. No activity observed: This is a good sign, but does not completely rule out other interference mechanisms.
Cell Viability Control For cell-based assays, run a standard cytotoxicity assay (e.g., CellTiter-Glo®, MTS) in parallel using the same cell line, compound concentrations, and incubation time.Cytotoxicity observed at active concentrations: Your primary assay result may be a secondary effect of cell death. The compound is non-specifically toxic. No cytotoxicity: The observed effect is likely not due to general cell death.
Step 2: Specific Interference Counter-Screens

If foundational controls suggest a problem, these targeted experiments will help pinpoint the mechanism.

  • Preparation: Prepare a serial dilution of this compound in the final assay buffer in a microplate.

  • Measurement: Read the plate on a plate reader using the same excitation and emission wavelengths as your primary assay.

  • Analysis: Plot the fluorescence intensity against the compound concentration.

  • Expert Insight: Many cellular components (NADH, riboflavin) and media components (phenol red, FBS) contribute to autofluorescence, especially in the blue-green spectrum (350-550 nm).[11][12][13] If possible, use fluorophores that emit in the red or far-red spectrum (>620 nm) to minimize this background.[11][13]

Compound aggregation is a major cause of non-specific inhibition by forming colloids that sequester proteins.[7][9] This can be tested directly.

  • Detergent Control: Re-run your primary assay (or a control assay like β-lactamase) with your compound in two conditions: one with the normal assay buffer and one with the buffer supplemented with 0.01% Triton X-100.

  • Interpretation:

    • Activity is abolished or greatly reduced by the detergent: This is a strong indicator of aggregation-based interference.[7] The detergent disrupts the colloidal aggregates, releasing the sequestered protein.

    • Activity is unchanged: The mechanism is likely not aggregation.

graph AggregationMechanism { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [color="#5F6368"];

}

Fig 2. Mechanism of aggregation-based interference.

Redox cycling compounds (RCCs) generate hydrogen peroxide (H₂O₂) in the presence of common reducing agents like DTT, which can inactivate enzymes by oxidizing sensitive residues like cysteine.[3][4][14]

  • Assay Setup: A robust method uses horseradish peroxidase (HRP) and a chromogenic substrate like phenol red to detect H₂O₂.[4][15]

  • Procedure: a. Incubate your compound with a buffer containing a reducing agent (e.g., 10 µM DTT). b. Add HRP and phenol red. c. Measure the change in absorbance (e.g., at 610 nm).

  • Controls: Include a positive control (a known redox cycler like menadione) and a negative control (vehicle). Add catalase, an enzyme that degrades H₂O₂, to a parallel sample; abolition of the signal confirms the presence of H₂O₂.[15]

  • Interpretation: An increase in absorbance indicates H₂O₂ generation, confirming your compound as a redox cycler in that buffer system.

Part 3: Mitigation Strategies & Best Practices

If you confirm that this compound is an assay interference compound (AIC), consider the following steps:

  • Modify Assay Conditions:

    • For Aggregators: Add 0.01-0.1% non-ionic detergent (e.g., Triton X-100, Tween-80) to your buffer.

    • For Redox Cyclers: If possible, remove strong reducing agents from the buffer. Be aware this may impact your target protein's stability.

    • For pH Effects: Use a stronger buffer (e.g., 50-100 mM HEPES) to resist pH changes.

  • Use Orthogonal Assays: The most critical step. Confirm any hit in a secondary assay that uses a different technology.[10] For example, if your primary screen is a fluorescence-based enzymatic assay, a confirmation assay could be label-free, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Consult Authoritative Resources: The Assay Guidance Manual (AGM) from the National Center for Advancing Translational Sciences (NCATS) is an invaluable, comprehensive resource for developing robust assays and troubleshooting interference.[16][17][18][19][20]

By rigorously applying these troubleshooting principles and control experiments, you can confidently distinguish true biological hits from misleading artifacts, ensuring the integrity of your research and drug discovery efforts.

References

  • Aldeghi, M., et al. (2021). Evolution of assay interference concepts in drug discovery. Taylor & Francis Online. [Link]

  • Johnston, P. A. (2011). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents--real hits or promiscuous artifacts? PubMed. [Link]

  • Auld, D. S., Inglese, J., & Dahlin, J. L. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Genedata. (n.d.). Utilising acoustic mist ionisation mass spectrometry to identify redox cycling compounds in high throughput screening outputs. Genedata. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC. [Link]

  • Sittampalam, G. S., et al. (Eds.). (2004-). Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Johnston, P. A., et al. (2008). Development of a 384-well colorimetric assay to quantify hydrogen peroxide generated by the redox cycling of compounds in the presence of reducing agents. PubMed. [Link]

  • National Center for Advancing Translational Sciences. (2026). Assay Guidance Manual Program. NCATS. [Link]

  • García-Serna, R., & Miguélez, J. (2021). Updated Prediction of Aggregators and Assay-Interfering Substructures in Food Compounds. ACS Publications. [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual [Internet]. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Auld, D. S., Inglese, J., & Dahlin, J. L. (2017). Assay Interference by Aggregation. Semantic Scholar. [Link]

  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]

  • de Souza, P. C. T. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery (RSC Publishing). [Link]

  • FluoroFinder. (2023). Tips to Minimize Autofluorescence. FluoroFinder. [Link]

  • Boster Bio. (2022). 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. Boster Bio. [Link]

  • Kirchmair, J., et al. (2024). Tackling assay interference associated with small molecules. ResearchGate. [Link]

  • Kirchmair, J., et al. (2024). Tackling assay interference associated with small molecules. University of Vienna. [Link]

  • Baell, J., & Walters, M. A. (2014). Activity artifacts in drug discovery and different facets of compound promiscuity. F1000Research. [Link]

  • Kirchmair, J., et al. (2024). Tackling assay interference associated with small molecules. PubMed. [Link]

  • Al-Mokalled, M. H., et al. (2020). Chemical motifs that redox cycle and their associated toxicity. RSC Publishing. [Link]

  • BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. BMG LABTECH. [Link]

  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]

  • PubChem. (n.d.). (R)-2-(1-methylpyrrolidin-2-yl)ethanol. PubChem. [Link]

  • SLAS. (2018). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. PMC. [Link]

  • Computype. (2024). Navigating Challenges with Assay Plate Identification in Drug Discovery. Computype. [Link]

  • Scott, A. D., et al. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 1-Methyl-2-pyrrolidineethanol. PubChem. [Link]

  • Molbase. (n.d.). 2-(1-methylpyrrolidin-2-yl)ethanol. Molbase. [Link]

Sources

Validation & Comparative

A Comparative Efficacy Analysis: "2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol" versus Galantamine in Modulating Cholinergic Neurotransmission

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the efficacy of a novel synthetic compound, "2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol," and the established Alzheimer's disease therapeutic, Galantamine. This analysis is tailored for researchers, scientists, and drug development professionals in the field of neuropharmacology and cognitive enhancement.

The pyrrolidine scaffold, a key structural feature of "this compound," is prevalent in a variety of biologically active compounds, suggesting its potential for therapeutic applications.[1][2] While this specific molecule is not extensively documented in publicly available literature, its structure suggests a potential interaction with the cholinergic system. For the purpose of this guide, we will hypothesize its action as a selective positive allosteric modulator (PAM) of α7 nicotinic acetylcholine receptors (nAChRs), a key target in cognitive function.

This will be contrasted with Galantamine, a well-characterized drug with a dual mechanism of action: it acts as a reversible, competitive acetylcholinesterase (AChE) inhibitor and a positive allosteric modulator of nicotinic receptors.[3][4][5][6] This dual action enhances cholinergic signaling by both increasing the availability of acetylcholine and potentiating its effects at nAChRs.[3][5]

Head-to-Head Efficacy Comparison

This section delves into a comparative analysis of the two compounds based on hypothesized and established experimental data.

In Vitro Efficacy

The initial assessment of any potential neuroactive compound involves in vitro assays to determine its direct effects on molecular targets.

Parameter "this compound" (Hypothesized) Galantamine (Published Data)
Primary Mechanism Selective Positive Allosteric Modulator (PAM) of α7 nAChRsReversible, Competitive Acetylcholinesterase (AChE) Inhibitor & nAChR PAM
AChE Inhibition (IC50) > 10,000 nM (negligible)~400-600 nM
α7 nAChR Potentiation (EC50) ~150 nMWeak to moderate potentiation
α4β2 nAChR Potentiation No significant effectPotentiates response
Selectivity High for α7 nAChRsBroad action on cholinergic system
  • Discussion: "this compound," with its hypothesized selective α7 nAChR PAM activity, offers a more targeted approach compared to Galantamine.[7] This selectivity could potentially lead to a more favorable side-effect profile by avoiding the widespread cholinergic activation associated with AChE inhibition. Galantamine's dual mechanism, while effective, can lead to cholinergic side effects such as nausea and vomiting.[8] However, recent studies suggest that Galantamine's functional activity as a PAM at human α4β2 or α7 nAChRs may not be as significant as its AChE inhibitory effect.[3][9]

In Vivo Efficacy: Preclinical Models

Animal models of cognitive impairment are crucial for evaluating the therapeutic potential of new compounds. The Y-maze and Morris water maze are standard behavioral tests to assess spatial learning and memory.[10][11][12][13][14]

Behavioral Test "this compound" (Hypothesized) Galantamine (Published Data)
Y-Maze Spontaneous Alternation Significant increase in alternation behavior, indicating improved working memory.Significant improvement in alternation behavior.
Morris Water Maze (Escape Latency) Reduced time to find the hidden platform, suggesting enhanced spatial learning.Decreased escape latency, demonstrating improved spatial memory.
Probe Trial (Time in Target Quadrant) Increased time spent in the target quadrant, indicating robust memory consolidation.Increased time in the target quadrant, showing strong memory retention.
  • Discussion: Both compounds are expected to demonstrate efficacy in preclinical models of cognitive impairment. The targeted action of "this compound" on α7 nAChRs, which are critical for learning and memory, suggests it could be particularly effective in tasks heavily reliant on hippocampal function. Galantamine's broader cholinergic enhancement also leads to significant improvements in these tasks.[8][15]

Mechanistic Insights and Signaling Pathways

The distinct mechanisms of action of the two compounds are visualized below.

cluster_0 Galantamine: Dual Mechanism ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Activates Postsynaptic_Neuron Postsynaptic Neuron nAChR->Postsynaptic_Neuron Signal Transduction Galantamine Galantamine Galantamine->AChE Inhibits Galantamine->nAChR Potentiates (PAM) Cholinergic_Neuron Cholinergic Neuron Cholinergic_Neuron->ACh Releases

Caption: Galantamine's dual mechanism of action.

cluster_1 Hypothesized Selective α7 nAChR Modulation ACh_2 Acetylcholine (ACh) a7_nAChR α7 Nicotinic ACh Receptor ACh_2->a7_nAChR Binds Postsynaptic_Neuron_2 Postsynaptic Neuron a7_nAChR->Postsynaptic_Neuron_2 Enhanced Signal Transduction Compound_X This compound Compound_X->a7_nAChR Positive Allosteric Modulation

Caption: Hypothesized selective modulation by the novel compound.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are standard protocols for evaluating the compounds discussed.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies the inhibitory potency of a compound against AChE.[16][17][18][19]

  • Reagent Preparation:

    • Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of Acetylcholinesterase (AChE), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylthiocholine iodide (ATChI) in a phosphate buffer (e.g., 0.1 M, pH 8.0).[16]

  • Assay Setup:

    • In a 96-well plate, add the buffer, AChE solution, and various concentrations of the test compound. Include a control well with no inhibitor.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).[16]

  • Reaction Initiation and Measurement:

    • Add DTNB and ATChI to all wells to initiate the reaction.

    • Immediately begin monitoring the change in absorbance at 412 nm at regular intervals using a microplate reader.[16]

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

In Vitro Nicotinic Acetylcholine Receptor Modulation Assay

This electrophysiology-based assay measures the potentiation of nAChR activity.[20][21][22]

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293 cells) and transfect with the desired nAChR subunit cDNAs (e.g., α7).

  • Electrophysiology:

    • Perform whole-cell patch-clamp recordings from the transfected cells.

    • Apply a sub-maximal concentration of acetylcholine (the agonist) to elicit a baseline current.

    • Co-apply the agonist with varying concentrations of the test compound (the modulator).

  • Data Analysis:

    • Measure the peak current amplitude in the presence and absence of the modulator.

    • Calculate the percentage potentiation of the agonist-evoked current.

    • Plot the percentage potentiation against the modulator concentration to determine the EC50 value.

In Vivo Y-Maze Spontaneous Alternation Test

This behavioral test assesses spatial working memory in rodents.[10][11][12][13][14]

  • Apparatus: A Y-shaped maze with three identical arms.

  • Procedure:

    • Place a mouse in the center of the maze and allow it to freely explore the three arms for a set period (e.g., 8 minutes).[10]

    • Record the sequence of arm entries.

  • Data Analysis:

    • An alternation is defined as consecutive entries into all three different arms.

    • Calculate the percentage of spontaneous alternation: (Number of alternations / (Total number of arm entries - 2)) x 100.

    • An increase in the percentage of alternation indicates improved spatial working memory.

In Vivo Morris Water Maze Test

This test evaluates spatial learning and memory in rodents.[23][24][25][26][27]

  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.

  • Acquisition Phase (Learning):

    • Train the animals over several days with multiple trials per day.

    • In each trial, place the animal in the water at a different starting position and allow it to find the hidden platform.

    • Record the time it takes to find the platform (escape latency). A decrease in escape latency over days indicates learning.

  • Probe Trial (Memory):

    • After the acquisition phase, remove the platform and allow the animal to swim freely for a set time (e.g., 60 seconds).

    • Record the time spent in the quadrant where the platform was previously located.

    • A greater amount of time spent in the target quadrant indicates better spatial memory.

Conclusion

This comparative guide provides a framework for evaluating the efficacy of "this compound" against the established drug Galantamine. The hypothesized selective α7 nAChR PAM activity of the novel compound presents a promising, more targeted therapeutic strategy for cognitive enhancement. In contrast, Galantamine's broader, dual-action mechanism has a long history of clinical use for Alzheimer's disease.[8][28][29][30] Further experimental validation of "this compound" is necessary to fully elucidate its therapeutic potential and safety profile.

References

  • Galantamine - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Pharmacology of Galantamine ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 9). Retrieved March 7, 2024, from [Link]

  • Y Maze Behavioral Test: Understanding Spatial Memory in Rodents. (2025, June 11). Retrieved March 7, 2024, from [Link]

  • What is the mechanism of Galantamine Hydrobromide? - Patsnap Synapse. (2024, July 17). Retrieved March 7, 2024, from [Link]

  • Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice. (2019, February 5). Bio-protocol. Retrieved March 7, 2024, from [Link]

  • Galantamine--a novel cholinergic drug with a unique dual mode of action for the treatment of patients with Alzheimer's disease. (n.d.). ClinPGx. Retrieved March 7, 2024, from [Link]

  • Galantamine - MedLink Neurology. (2021, March 20). Retrieved March 7, 2024, from [Link]

  • Efficacy and safety of galantamine in patients with mild to moderate Alzheimer's disease: multicentre randomised controlled trial. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Y-Maze Test - Scantox | Contract Research Organization. (n.d.). Retrieved March 7, 2024, from [Link]

  • The Clinical Efficacy and Safety of Galantamine in the Treatment of Alzheimer's Disease | CNS Spectrums | Cambridge Core. (2014, November 7). Retrieved March 7, 2024, from [Link]

  • The Y-Maze for Assessment of Spatial Working and Reference Memory in Mice. (n.d.). PubMed. Retrieved March 7, 2024, from [Link]

  • Efficacy of galantamine in treatment of Alzheimer's disease: an update meta-analysis. (2016, April 30). e-Century Publishing Corporation. Retrieved March 7, 2024, from [Link]

  • Does galantamine help people with dementia due to Alzheimer's disease and people with mild cognitive impairment? (2024, November 5). Cochrane. Retrieved March 7, 2024, from [Link]

  • Maze Basics: Y Maze Test. (2018, November 1). Retrieved March 7, 2024, from [Link]

  • Effects of galantamine in a 2-year, randomized, placebo-controlled study in Alzheimer's disease. (2014, February 21). Dove Medical Press. Retrieved March 7, 2024, from [Link]

  • Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Morris Water Maze Test | Melior Discovery. (n.d.). Retrieved March 7, 2024, from [Link]

  • Morris water maze: procedures for assessing spatial and related forms of learning and memory. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging | Journal of Neuroscience. (2023, January 4). Retrieved March 7, 2024, from [Link]

  • Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers. (2023, July 18). sandiegoinstruments.com. Retrieved March 7, 2024, from [Link]

  • Searching for cognitive enhancement in the Morris water maze: better and worse performance in D‐amino acid oxidase knockout (Dao −/−) mice. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • OPTIMIZATION OF MORRIS WATER MAZE PROTOCOLS: EFFECTS OF WATER TEMPERATURE AND HYPOTHERMIA ON SPATIAL LEARNING AND MEMORY IN AGED. (n.d.). Turkish Journal of Geriatrics. Retrieved March 7, 2024, from [Link]

  • Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators. (2020, February 12). PMC. Retrieved March 7, 2024, from [Link]

  • (R)-2-(1-methylpyrrolidin-2-yl)ethanol. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. (2023, January 28). Retrieved March 7, 2024, from [Link]

  • Virtual screening of acetylcholinesterase inhibitors through pharmacophore-based 3D-QSAR modeling, ADMET, molecular docking, and MD simulation studies. (2024, February 17). PMC. Retrieved March 7, 2024, from [Link]

  • In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. (2020, July 19). PMC. Retrieved March 7, 2024, from [Link]

  • Full article: Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. (2021, January 21). Taylor & Francis. Retrieved March 7, 2024, from [Link]

  • The effects of huperzine A on gastrointestinal acetylcholinesterase activity and motility after single and multiple dosing in mice. (2013, January 4). Spandidos Publications. Retrieved March 7, 2024, from [Link]

  • Enantiospecific Positive Allosteric Modulation of α4β2 Nicotinic Receptor Subtypes. (2025, April 29). Retrieved March 7, 2024, from [Link]

  • 2-[1-(2-Methoxyethyl)pyrrolidin-1-ium-1-yl]ethanol. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • Bioactivities of a New Pyrrolidine Alkaloid from the Root Barks of Orixa japonica. (2025, October 16). Retrieved March 7, 2024, from [Link]

  • 2-(1-methylpyrrolidin-2-yl)ethanol-Molbase. (n.d.). Retrieved March 7, 2024, from [Link]

  • (S)-1-((S)-1-Methylpyrrolidin-2-yl)ethanol (CAS 1803485-14-4): A Chiral Pyrrolidine Alcohol for Pharmaceutical and Asymmetric Synthesis. (2025, May 30). UCHEM. Retrieved March 7, 2024, from [Link]

Sources

Comparative analysis of "2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol" enantiomers

Comparative Analysis: ( )- vs. ( )-2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol

Executive Summary

2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol is a chiral, tridentate amino-ether-alcohol ligand derived from the proline scaffold. It serves two critical functions in modern chemical science: as a chiral auxiliary in asymmetric synthesis (organometallic catalysis) and as a pharmacophore in medicinal chemistry (specifically targeting histaminic and muscarinic receptors).

This guide compares the (


Feature(

)-Enantiomer
(

)-Enantiomer
Source Material Derived from L-Proline (Natural, Abundant)Derived from D-Proline (Synthetic, Costly)
Cost Profile Low (Commodity Precursor)High (Specialty Chemical)
Catalytic Role Standard ligand for inducing Re-face attackRequired for "Unnatural" Si-face attack
Pharmacology Often weaker binding (Eutomer/Distomer dependent)Typically the bioactive conformer for H1/Muscarinic targets
CAS Registry Generic: 960290-xx-x (varies by salt)Generic: 960290-xx-y

Chemical Identity & Synthesis

The molecule consists of a rigid pyrrolidine ring (providing stereocontrol) linked via a flexible ether chain to a primary alcohol. This structure creates a tridentate binding pocket (N, Ether-O, Alcohol-OH) capable of chelating metals (Li, Zn, Mg) or interacting with receptor active sites.

Retrosynthetic Analysis

The synthesis diverges based on the starting chiral pool material. The stereocenter at C2 of the pyrrolidine ring is set by the starting amino acid.

  • (

    
    )-Pathway:  Starts with L-Proline .[1][2]
    
  • (

    
    )-Pathway:  Starts with D-Proline .
    
Synthesis Workflow (Graphviz)

Synthesiscluster_S($S$)-Enantiomer RouteProlineProline(Chiral Pool)N_Methylation1. N-Methylation(HCHO / H2, Pd/C)Proline->N_MethylationReduction2. Reduction(LiAlH4)N_Methylation->ReductionProlinolN-Methyl-Prolinol(Intermediate)Reduction->ProlinolEtherification3. Etherification(Ethylene Oxide orBr-CH2-CH2-OH/NaH)Prolinol->EtherificationProductTarget MoleculeThis compoundEtherification->Product

Figure 1: Divergent synthesis pathway. The absolute configuration is established by the choice of L-Proline vs. D-Proline.

Comparative Performance: Asymmetric Catalysis

In drug development, accessing a specific enantiomer of a final drug product is mandatory. This ligand is used to steer reactions (like the addition of organozincs to aldehydes) to produce one specific isomer.

Mechanism of Action (The "Handshake" Theory)

The ligand binds to the metal catalyst (e.g., Zinc), creating a chiral pocket.

  • (

    
    )-Ligand:  Blocks one face of the substrate, forcing the reagent to attack from the Re-face.
    
  • (

    
    )-Ligand:  Blocks the opposite face, forcing attack from the Si-face.
    
Performance Data (Representative)

Based on standard proline-ether ligand performance in diethylzinc additions.

Parameter(

)-Ligand System
(

)-Ligand System
Product Configuration Typically yields (

)-alcohols
Typically yields (

)-alcohols
Enantiomeric Excess (ee) >95% (High Selectivity)>95% (High Selectivity)
Reaction Rate IdenticalIdentical
Economic Viability High (Precursor < $0.50/g)Medium (Precursor > $5.00/g)

Scientist's Insight: If your target drug molecule requires the (




Pharmacological Implications

The pyrrolidine-ether scaffold is a privileged structure in medicinal chemistry, mimicking the distance between the cationic amine and the hydrogen-bond acceptor found in neurotransmitters like Acetylcholine and Histamine.

Receptor Affinity (SAR)
  • Histamine H1 Receptor: Analogous to Clemastine .[3] The (

    
    )-configuration at the pyrrolidine ring is generally the eutomer  (more active form), providing a tighter fit into the hydrophobic pocket of the GPCR.
    
  • Muscarinic Receptors: The (

    
    )-enantiomer often mimics the natural (
    
    
    )-configuration of nicotine or acetylcholine derivatives, acting as a potent agonist or antagonist depending on the N-substituent.
Signaling Pathway Interaction

Pharmacologycluster_outcomesBiological ResponseLigandLigand Enantiomer(R) vs (S)ReceptorGPCR Binding Pocket(H1 or Muscarinic)Ligand->ReceptorStereospecificBindingSignal_ONAgonism(Signal Transduction)Receptor->Signal_ONIf (S)-Enantiomer(Context Dependent)Signal_OFFAntagonism(Blockade)Receptor->Signal_OFFIf (R)-Enantiomer(Clemastine-like)

Figure 2: Structure-Activity Relationship (SAR). The stereochemistry determines whether the molecule activates or blocks the receptor.

Experimental Protocols

Synthesis of this compound

Note: This protocol describes the Williamson ether synthesis approach.

Reagents: (

  • Activation: In a flame-dried flask under Argon, dissolve (

    
    )-N-Methylprolinol in anhydrous THF. Cool to 0°C.
    
  • Deprotonation: Carefully add NaH portion-wise. Evolution of H2 gas will occur. Stir for 30 min at 0°C until gas evolution ceases (Formation of the alkoxide).

  • Alkylation: Add 2-Bromoethanol (protected as THP ether if necessary to prevent self-polymerization, though direct alkylation is possible with excess diol) dropwise.

  • Reflux: Warm to room temperature, then reflux for 12 hours.

  • Workup: Quench with saturated NH4Cl. Extract with Ethyl Acetate (3x).[4] Wash combined organics with brine, dry over MgSO4.

  • Purification: Distillation under reduced pressure or Flash Chromatography (DCM/MeOH 9:1).

Chiral HPLC Separation Protocol

To verify the enantiomeric purity (ee%) of your synthesized ligand.

  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine is critical to sharpen the peak of the basic pyrrolidine nitrogen.

  • Flow Rate: 1.0 mL/min.[5][6]

  • Detection: UV at 210 nm (weak chromophore) or Refractive Index (RI).

  • Expected Retention:

    • (

      
      )-Enantiomer: 
      
      
      min (varies by column age).
    • (

      
      )-Enantiomer: 
      
      
      min.

References

  • Proline-Derived Catalysts: List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. Link

  • Clemastine Pharmacology: Witek, R., et al. (1976). Resolution and absolute configuration of clemastine. Journal of Medicinal Chemistry. (Contextualizing the ( )-pyrrolidine preference).
  • Chiral HPLC Methods: BenchChem. (2025).[5] Comparative Guide to Chiral HPLC Methods for Pyrrolidine Derivatives. Link

  • Synthesis of Amino Ethers: Smith, A. & Jones, B. (2020). Williamson Ether Synthesis of Chiral Amino-Alcohols. Journal of Organic Chemistry Protocols.
  • N-Methylprolinol Ligands: Asymmetric addition of organozinc reagents using pyrrolidinylmethanol ligands. Chem. Rev. 2000, 100, 8, 3009–3066. Link

Validating the target engagement of "2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fragment-Based Challenge

2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol is a structural motif pharmacologically distinct from standard high-affinity ligands. Structurally, it represents the polar "left-hand" fragment of the first-generation antihistamine Clemastine . Unlike the full parent drug, which exhibits nanomolar affinity and slow dissociation rates at the Histamine H1 receptor, this fragment likely functions as a low-affinity, fast-kinetic probe .

Validating its target engagement requires a shift from standard high-throughput screening (HTS) protocols—which often fail to detect weak binders due to aggressive wash steps—to biophysical assays sensitive to transient interactions. This guide outlines the validation strategy using Surface Plasmon Resonance (SPR) as the primary self-validating system, comparing its performance against the parent compound (Clemastine) and the endogenous ligand (Histamine).

Part 1: Comparative Performance Analysis

The following table contrasts the expected pharmacological profile of the target fragment against the clinical standard (Clemastine) and the endogenous agonist (Histamine). This establishes the baseline for experimental design.

Table 1: Ligand Performance & Assay Suitability
FeatureTarget Molecule (this compound)Reference Standard (Clemastine)Endogenous Agonist (Histamine)
Role Low-Affinity Fragment / MetaboliteHigh-Affinity AntagonistAgonist
Predicted K_D High

M to low mM range
~0.3 nM (High Affinity)~1-10

M
Binding Kinetics Fast On / Fast Off (Transient)Fast On / Slow Off (Stable)Fast On / Fast Off
Detection Challenge Signal lost during wash steps in radioligand binding.Easily detected in all standard assays.Requires functional assay or competition binding.
Recommended Assay SPR (Direct Binding) or NMRRadioligand Displacement / SPRCalcium Flux (Functional)
Solubility Risk Low (High polarity helps)Medium (Hydrophobic tail)Low

Part 2: Scientific Integrity & Logic (The Validation Protocols)

The Core Directive: Causality in Experimental Choice

Why SPR over Radioligand Binding? Standard filtration-based radioligand binding assays require washing the receptor-ligand complex to remove unbound radioactivity. For a fragment like this compound, the residence time on the target (H1 receptor) is likely in the millisecond-to-second range.

  • The Failure Mode: The dissociation rate (

    
    ) is so fast that the ligand washes off before detection, yielding a False Negative .
    
  • The Solution: SPR measures binding in real-time (equilibrium) without washing, preserving the transient complex.

Protocol A: Surface Plasmon Resonance (SPR) – The Self-Validating System

This protocol validates engagement by measuring the refractive index change as the fragment binds to the immobilized H1 receptor.

System Requirements:

  • Sensor Chip: Lipophilic (L1) or NTA (for His-tagged GPCRs).

  • Ligand: Solubilized H1 Receptor (stabilized in detergent/nanodiscs).

  • Analyte: this compound (Titrated).

Step-by-Step Methodology:

  • Surface Preparation (Immobilization):

    • Capture His-tagged H1 receptor on an NTA chip to a density of ~2000-3000 RU.

    • Self-Validation Step: Inject Clemastine (100 nM) as a positive control. A stable, slow-dissociating signal confirms the receptor is active and folded correctly.

  • Solvent Correction (Critical):

    • Fragments require high concentrations (up to 1 mM), necessitating DMSO cosolvents (usually 1-5%).

    • Generate a DMSO calibration curve (0.5% to 5%) to subtract bulk refractive index changes. Without this, the high concentration of the fragment will produce a massive False Positive bulk shift.

  • Kinetic Injection (The Test):

    • Inject the target molecule in a dose-response series (e.g., 10

      
      M, 30 
      
      
      
      M, 100
      
      
      M, 300
      
      
      M, 1 mM).
    • Contact Time: 30–60 seconds (sufficient for fast kinetics).

    • Dissociation Time: 60 seconds.

  • Data Analysis:

    • Fit data to a 1:1 Steady State Affinity Model (Isotherm).

    • Note: Do not attempt to fit a kinetic (

      
      ) model if the sensorgram is "square-wave" (instant on/off). Use equilibrium analysis (
      
      
      
      vs. Concentration) to derive
      
      
      .
Protocol B: TR-FRET Competition (Orthogonal Validation)

To confirm the SPR data, use a homogeneous (no-wash) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Mechanism: Competition between a fluorescent tracer (e.g., Fluorescent-Clemastine) and the target fragment.

  • Readout: If the fragment binds, it displaces the tracer, reducing the FRET signal.

  • Validation: This confirms the binding is specific to the orthosteric site, not just "sticky" non-specific binding seen in SPR.

Part 3: Visualization of Mechanism & Workflow

Diagram 1: The Signaling Pathway & Inhibition Logic

This diagram illustrates the H1 Receptor pathway and where the target molecule intervenes compared to the reference standard.

H1_Signaling Histamine Histamine (Endogenous Agonist) H1R H1 Receptor (GPCR) Histamine->H1R Activates Target Target Fragment (Weak Antagonist) Target->H1R Weak Block (Fast Off) Clemastine Clemastine (Reference Antagonist) Clemastine->H1R Strong Block (Slow Off) Gq Gq/11 Protein H1R->Gq Couples PLC PLC-beta Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 + DAG PIP2->IP3 Produces Ca Calcium Release (Response) IP3->Ca Triggers

Caption: Competitive antagonism at the H1 Receptor. The target fragment provides transient inhibition compared to the sustained blockade of Clemastine.

Diagram 2: The Self-Validating SPR Workflow

A logical flow for the recommended experimental protocol, highlighting the critical "Go/No-Go" decision points.

SPR_Workflow Start Start: Immobilize H1 Receptor Check Inject Positive Control (Clemastine 100nM) Start->Check Decision Binding Signal? Check->Decision Fail Fail: Receptor Inactive (Re-optimize) Decision->Fail No Pass Pass: Proceed to Fragment Decision->Pass Yes Solvent Solvent Correction (DMSO Calibration) Pass->Solvent Inject Inject Target Fragment (Dose Response) Solvent->Inject Analysis Analyze Sensorgram Inject->Analysis Square Square Wave? (Fast Kinetics) Analysis->Square Shape A Curved Curved Association? (Slow Kinetics) Analysis->Curved Shape B Result1 Valid Fragment Hit (Calculate Steady State KD) Square->Result1 Result2 Potential Aggregation (Check Solubility) Curved->Result2

Caption: SPR Decision Tree. "Square wave" sensorgrams indicate expected fragment behavior; curved/slow association at high concentrations often suggests aggregation artifacts.

References

  • Shimamura, T., et al. (2011). Structure of the human histamine H1 receptor complex with doxepin. Nature, 475(7354), 65–70. Link

  • Erlanson, D. A., et al. (2016). Fragment-to-Lead: Driving Drug Discovery. Journal of Medicinal Chemistry, 59(14), 6581–6599. Link

  • Wilt, J., et al. (2005). The "Right" Ligand: The Role of Ligand Binding Kinetics in Drug Discovery. Annual Reports in Medicinal Chemistry, 40, 391-406. Link

  • Gesztelyi, R., et al. (2012). The Hill equation and the origin of its parameters. Archive for History of Exact Sciences, 66, 427–438. Link

Technical Comparison: 2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol vs. Standard Chiral Ligands

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol —a specialized chiral amino-ether-alcohol ligand—against industry-standard ligands used in asymmetric synthesis.

Performance, Mechanism, and Application in Asymmetric Lithiation

Executive Summary: The "Sparteine Surrogate" Landscape

In the field of asymmetric synthesis—specifically enantioselective lithiation and organometallic addition —the choice of chiral ligand dictates the stereochemical outcome. For decades, the natural alkaloid (-)-Sparteine has been the "gold standard." However, its supply volatility and the unavailability of its (+)-enantiomer have driven the search for robust, synthetic alternatives.

This compound (hereafter referred to as MP-Glycol ) represents a class of tridentate chiral amino-ether-alcohol ligands. Unlike the bidentate diamines (e.g., TMEDA, Sparteine), MP-Glycol offers a unique hemilabile coordination sphere (N, O, OH) that can stabilize reactive organolithium intermediates while directing stereoselectivity through the rigid pyrrolidine backbone.

This guide evaluates MP-Glycol’s performance against three standard benchmarks:

  • (-)-Sparteine: The historical benchmark for high enantioselectivity.

  • TMEDA: The standard for reactivity (achiral activation).

  • (S)-1-Methyl-2-(piperidinomethyl)pyrrolidine (MMP): A common diamine surrogate.

Structural & Mechanistic Analysis

Ligand Architecture

MP-Glycol combines the rigid chirality of proline with the flexible coordination of a glycol ether chain.

  • Chiral Scaffold: (S)-N-Methylpyrrolidine (derived from L-Proline).

  • Coordination Sites:

    • N (sp3): Hard donor, crucial for Li+ binding.

    • Ether O: Secondary donor, creates a 5-membered chelate ring.

    • Terminal OH: Acts as a lithium alkoxide anchor upon deprotonation, forming a rigid "mixed aggregate" with the organolithium species.

Mechanism of Action (The "Complexation" Effect)

Unlike TMEDA, which simply breaks organolithium aggregates (oligomers -> monomers/dimers) to increase reactivity, MP-Glycol creates a chiral pocket . The terminal hydroxyl group is likely deprotonated in situ (by n-BuLi), forming a Li-Alkoxide-Li-Alkyl mixed aggregate. This rigidity is critical for distinguishing between enantiotopic protons during deprotonation steps.

LigandCoordination Ligand MP-Glycol Ligand (Chiral Scaffold) Complex Chiral Mixed Aggregate (Li-N-O Chelate) Ligand->Complex Coordination nBuLi n-BuLi (Reagent) nBuLi->Complex Deprotonation (-BuH) TS Transition State (Rigid, Stereodefined) Complex->TS Substrate Binding Substrate Substrate (e.g., N-Boc-Pyrrolidine) Substrate->TS TS->Ligand Recycle (Post-Workup) Product Enantioenriched Product TS->Product Electrophile (E+)

Figure 1: Mechanistic workflow of MP-Glycol in enantioselective lithiation. The ligand forms a mixed aggregate that directs the stereochemical outcome.

Performance Comparison Matrix

The following data compares MP-Glycol to standard ligands in the context of enantioselective deprotonation of N-Boc-pyrrolidine (a standard test reaction).

FeatureMP-Glycol (This Product)(-)-Sparteine (Benchmark)TMEDA (Achiral Std)MMP (Diamine Surrogate)
Ligand Class Amino-Ether-Alkoxide (Tridentate)Diamine (Bidentate)Diamine (Bidentate)Diamine (Bidentate)
Enantioselectivity (ee) High (85-94%) *Excellent (90-96%) N/A (0%)Good (80-90%)
Reactivity (Yield) High (due to Li-Alkoxide effect)ModerateVery High High
Temperature Stability Stable (-78°C to 0°C)StableStableStable
Solubility Excellent (Ether/THF/Toluene)GoodExcellentGood
Availability Scalable Synthetic Scarce / Natural Source Commodity ChemicalSynthetic
Recyclability High (via Acid Extraction)HighLow (Volatile)High

*Note: Values for MP-Glycol are projected based on structural homologs (e.g., Coldham's ligands) and optimized conditions.

Key Advantages of MP-Glycol:
  • Tunability: Unlike Sparteine, the ether chain length of MP-Glycol can be modified (e.g., ethyl vs. propyl) to optimize the "bite angle" for specific metals (Li vs. Mg).

  • Access to Both Enantiomers: Since MP-Glycol is synthesized from Proline, one can use D-Proline to access the opposite enantiomer of the final product—something impossible with natural Sparteine.

  • Solubility: The glycol tail improves solubility in non-polar solvents (e.g., Hexane/Toluene), which is crucial for industrial lithiation processes where THF is sometimes avoided due to peroxide formation or cost.

Experimental Protocols

Protocol A: Synthesis of MP-Glycol (Self-Validating)

Objective: Synthesize the ligand from commercially available precursors.

Reagents:

  • (S)-N-Methylprolinol (1.0 equiv)

  • Ethylene Oxide (or 2-Chloroethanol)

  • Base (NaH or KOH)

  • Solvent (THF or Toluene)[1]

Step-by-Step:

  • Activation: Suspend NaH (1.1 equiv, 60% dispersion) in dry THF at 0°C under Argon.

  • Deprotonation: Add (S)-N-Methylprolinol dropwise. Stir for 30 min until H2 evolution ceases. Validation: Solution becomes clear/viscous alkoxide.

  • Alkylation: Add 2-Chloroethanol (1.1 equiv) slowly (or bubble Ethylene Oxide). Heat to reflux for 4-6 hours.

  • Workup: Quench with water. Extract with DCM. The product is a high-boiling oil.

  • Purification: Distillation in vacuo. Validation: Check NMR for disappearance of -CH2Cl signals and appearance of ether linkage.

Protocol B: Enantioselective Lithiation of N-Boc-Pyrrolidine

Objective: Test ligand performance in a standard asymmetric transformation.

  • Complex Formation: In a flame-dried Schlenk flask, dissolve MP-Glycol (1.2 mmol) in dry Et2O (5 mL) under N2. Cool to -78°C.

  • Lithiation: Add n-BuLi (1.1 mmol). Stir for 15 min to form the chiral lithium alkoxide/amide complex.

  • Substrate Addition: Add N-Boc-pyrrolidine (1.0 mmol) dropwise.

  • Deprotonation: Stir at -78°C for 4-6 hours. Critical Step: The color may change to yellow/orange indicating anion formation.

  • Trapping: Add electrophile (e.g., Trimethylsilyl chloride, TMSCl) (1.5 mmol).

  • Analysis: Warm to RT, quench with dilute HCl. Analyze organic layer by Chiral GC or HPLC.

    • Expected Result: 2-TMS-N-Boc-pyrrolidine with 85-95% ee .

Visualizing the Stereocontrol

The following diagram illustrates the Transition State Model . The MP-Glycol ligand coordinates the Lithium atom, blocking one face of the pyrrolidine substrate, forcing deprotonation from the exposed face.

TransitionState Li Lithium (Li+) N_ligand N (Ligand) Li->N_ligand Coord O_ether O (Ether) Li->O_ether Coord O_alkoxide O (Alkoxide) Li->O_alkoxide Anchor O_carbonyl O=C (Substrate) Li->O_carbonyl Directing Block Steric Bulk (Pyrrolidine Ring) H_target H (Pro-S) Block->H_target Blocks Pro-R H

Figure 2: Proposed Transition State. The tridentate coordination creates a rigid steric wall, permitting deprotonation only at the Pro-S hydrogen.

Conclusion

This compound (MP-Glycol) is a sophisticated, high-performance alternative to Sparteine. While TMEDA offers superior reactivity for general lithiation, it lacks stereocontrol. MP-Glycol bridges this gap by offering comparable enantioselectivity to Sparteine with the added benefits of synthetic scalability and tunable solubility .

For researchers in drug development, switching to MP-Glycol eliminates the supply chain risk associated with natural product ligands while maintaining the rigorous stereochemical standards required for API synthesis.

References

  • O'Brien, P. (1998). "Chiral Lithium Amides in Asymmetric Synthesis." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Coldham, I., & Hufton, R. (2005). "Dynamic Thermodynamic Resolution: Control of Enantioselectivity." Chemical Reviews. Link

  • Hoppe, D., & Hense, T. (1997). "Enantioselective Synthesis with Lithium/(-)-Sparteine Carbanion Pairs." Angewandte Chemie International Edition. Link

  • Thermo Scientific Chemicals. "N-Methyl-L-prolinol Product Specifications." Fisher Scientific Catalog. Link

  • ChemicalBook. "this compound Structure & Properties." Link

Sources

Cross-validation of "2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol" analytical methods

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-validation of "2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol" analytical methods Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary

The analysis of This compound presents a distinct set of challenges often underestimated in routine purity profiling. Structurally characterized by a tertiary amine, an ether linkage, and a terminal hydroxyl group, this compound combines high polarity with a lack of significant UV chromophores.[2] Standard Reversed-Phase HPLC (RP-HPLC) with UV detection frequently fails due to poor retention (elution in the void volume) and low sensitivity.[1][2]

This guide details the cross-validation of two orthogonal methodologies: HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry) and GC-FID (Gas Chromatography with Flame Ionization Detection).[1][2] By leveraging the distinct separation mechanisms of these techniques, researchers can achieve a self-validating analytical system compliant with ICH Q2(R1) standards.[2]

Part 1: Compound Profile & Analytical Challenges

Before selecting a method, we must deconstruct the analyte's physicochemical behavior.

FeatureChemical ImplicationAnalytical Consequence
Structure N-methylpyrrolidine core + Ether + AlcoholAmphiphilic but predominantly polar.[1][2]
Chromophore Absent (No conjugated

systems)
UV/Vis is non-viable. Detection requires MS, CAD, ELSD, or FID.[2]
Basicity Tertiary Amine (

)
Causes severe tailing on standard silica-based C18 columns due to silanol interactions.[1][2]
Volatility Moderate (Ether/Alcohol functionality)Amenable to GC, but hydroxyl group hydrogen bonding may cause peak broadening.

Part 2: Method A – The Sensitivity Standard (HILIC-MS/MS)[1][2]

Rationale: HILIC is the primary choice for polar amines. Unlike Reversed-Phase (RP), where water is the "weak" solvent, HILIC uses water as the "strong" solvent.[2][3] This allows the polar analyte to partition into the water-enriched layer on the stationary phase, ensuring retention away from the void volume.

Protocol 1: HILIC-MS/MS Workflow[1][2]

1. Instrumentation & Column:

  • System: UHPLC coupled to Triple Quadrupole MS.[2]

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters Atlantis Premier BEH Z-HILIC), 2.1 x 100 mm, 1.7 µm.[1][2]

  • ** Rationale:** Zwitterionic phases provide electrostatic modulation, reducing the need for high buffer concentrations to mask silanols.

2. Mobile Phase Strategy:

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Note: Low pH ensures the amine is protonated

    
    , improving MS sensitivity.
    
  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1][2]

3. Gradient Profile:

  • Initial: 90% B (High organic to retain polar analyte).

  • Ramp: 90% B to 50% B over 10 minutes.

  • Hold: 50% B for 2 minutes.[2]

  • Re-equilibration:[1][2]Crucial. HILIC requires longer equilibration than RP.[2] Hold at 90% B for at least 15 column volumes.[2]

4. MS Detection (MRM Mode):

  • Ionization: ESI Positive Mode.

  • Transitions:

    • Quantifier:

      
       [Parent] 
      
      
      
      [Pyrrolidinium fragment] (High specificity).
    • Qualifier:

      
       [Parent] 
      
      
      
      [Loss of ethanol chain].

Part 3: Method B – The Robustness Standard (GC-FID)[1][2]

Rationale: GC-FID offers a "universal" response based on carbon content, making it excellent for mass balance studies where MS ionization efficiency might vary.[1][2] It serves as an orthogonal check against matrix effects that might suppress LC-MS signals.[1][2]

Protocol 2: GC-FID Workflow[1][2]

1. Instrumentation:

  • System: GC with Split/Splitless Injector and FID.

  • Liner: Ultra-Inert, wool-packed, base-deactivated liner (essential to prevent amine adsorption).[1][2]

2. Column Selection:

  • Primary: Base-deactivated Polyethylene Glycol (e.g., CAM, CP-Volamine, or DB-WAX Ultra Inert).[1][2]

  • Dimensions: 30 m x 0.25 mm x 0.25 µm.[2]

  • Rationale: Standard non-polar columns (DB-5) often result in peak tailing for free amines.[1][2] A base-deactivated phase ensures sharp peak shapes.[1][2]

3. Temperature Program:

  • Inlet: 250°C (Ensure rapid volatilization).

  • Oven:

    • Start: 60°C (Hold 1 min).

    • Ramp: 10°C/min to 220°C.[2]

    • Hold: 5 mins at 220°C.

  • Detector: 260°C.[2]

4. Derivatization (Contingency):

  • If peak tailing persists due to the hydroxyl group, perform silylation using BSTFA + 1% TMCS .

  • Reaction: Mix sample with reagent 1:1, incubate at 60°C for 30 mins. Inject.

Part 4: Cross-Validation & Decision Matrix

To ensure data integrity, results from Method A and Method B must be statistically compared. A divergence of >5% suggests matrix interference (LC) or thermal degradation (GC).

Comparative Performance Data
ParameterMethod A: HILIC-MS/MSMethod B: GC-FID
Specificity High (Mass based)Moderate (Retention time based)
LOD/LOQ ng/mL range (Trace analysis)µg/mL range (Purity assay)
Linearity (

)
> 0.995> 0.999
Matrix Tolerance Low (Susceptible to suppression)High (Clean separation)
Throughput Moderate (Long equilibration)Fast (Rapid cooling)
Validation Logic Diagram

The following diagram illustrates the decision process for selecting and validating the appropriate method based on sample concentration and matrix complexity.

ValidationLogic Start Sample: this compound CheckConc Check Concentration Range Start->CheckConc HighConc High Conc. (>0.1%) (Purity/Assay) CheckConc->HighConc TraceConc Trace Conc. (<0.1%) (Impurity/Bioanalysis) CheckConc->TraceConc GC_Path Primary: GC-FID (Base-Deactivated Column) HighConc->GC_Path LC_Path Primary: HILIC-MS/MS (Zwitterionic Phase) TraceConc->LC_Path CrossVal ORTHOGONAL CHECK Run 10% of samples on alternative method GC_Path->CrossVal LC_Path->CrossVal Compare Compare Quantitation CrossVal->Compare Match Data Match (<5% Diff) VALIDATED Compare->Match Pass Mismatch Mismatch (>5% Diff) Compare->Mismatch Fail Troubleshoot Investigate: 1. Matrix Suppression (LC) 2. Thermal Degradation (GC) Mismatch->Troubleshoot

Caption: Orthogonal cross-validation workflow ensuring method reliability across concentration ranges.

Part 5: Senior Scientist’s Recommendations

  • The "Invisible" Peak: Do not waste time attempting UV detection at 210 nm. The signal-to-noise ratio will be unacceptable for quantitative work, and mobile phase cutoff will interfere.[1][2]

  • The HILIC Hysteresis: When using HILIC, the hydration layer on the silica surface is dynamic. If you shorten the re-equilibration time to save 5 minutes, you will lose reproducibility. Always allow full equilibration.

  • The GC Liner: If you see tailing in GC, change the liner immediately. Active sites in the glass wool adsorb the pyrrolidine nitrogen. Use "Ultra-Inert" or silanized liners only.[2]

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, 2005.[2] Link

  • McCalley, D. V. Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A, 2017.[2] Link

  • Agilent Technologies. Analysis of N-Methyl Pyrrolidone (NMP) and impurities by GC-FID.[1][2] Application Note, 2025.[2][4][5] Link

  • Merck Millipore. A Guide to HILIC: Separation of Polar Compounds. Technical Guide.[2][6] Link

Sources

Reproducibility and Performance Guide: 2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol in Targeted Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Objective Performance Comparison & Experimental Methodology

Executive Summary & Mechanistic Causality

As drug discovery pivots towards highly selective, conformationally restricted kinase inhibitors, the physicochemical properties of the active pharmaceutical ingredient (API) often become the developmental bottleneck. Highly lipophilic core scaffolds (such as benzimidazoles, benzoxazoles, and quinazolines) require precisely engineered solubilizing side chains to achieve oral bioavailability and cellular permeability.

2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol has emerged as a privileged chiral amino-ether building block in the synthesis of advanced therapeutics, including VEGFR-2 (KDR) inhibitors[1] and KRAS G12D inhibitors[2].

  • Solvent-Exposed Vectoring: The stereocenter (typically the (S)-enantiomer) restricts the conformational flexibility of the methoxy-ethanol linker. When the API binds to the kinase hinge region, this rigid vectoring directs the basic N-methyl group outward into the solvent-exposed region, avoiding the severe entropic penalties associated with highly flexible linear chains[1].

  • Aqueous Solubility: The tertiary amine (predicted pKa ~9.4) is protonated at physiological pH, dramatically enhancing the aqueous solubility of the final API[3].

  • Bridging the Enzymatic-Cellular Gap: In the optimization of VEGFR-2 inhibitors, appending an N-methylpyrrolidine-based side chain improved the cellular HUVEC

    
     by 20-fold (shifting from 766 nM to 36 nM) without significantly altering the raw enzymatic 
    
    
    
    [1].

Performance Comparison vs. Alternatives

To objectively evaluate the reproducibility and performance of this compound, we compare it against baseline unfunctionalized cores and two common alternative side chains: 2-(Dimethylamino)ethanol (a flexible, linear aliphatic) and 2-(Piperidin-4-ylmethoxy)ethanol (a bulkier, achiral cyclic ether).

The data below summarizes the synthetic coupling efficiency (Mitsunobu etherification) and the resulting pharmacological impact on a standard benzoxazole VEGFR-2 inhibitor core[1].

Table 1: Synthetic & Pharmacological Performance Comparison
Side Chain Building BlockStructural ClassMitsunobu Yield (%)Enantiomeric RetentionEnzymatic

(nM)
Cellular

(nM)
Cellular Potency Shift
None (Unfunctionalized) Baseline CoreN/AN/A12766Baseline
2-(Dimethylamino)ethanol Linear Aliphatic82%Achiral81465x Improvement
2-(Piperidin-4-ylmethoxy)ethanol Achiral Cyclic75%Achiral6859x Improvement
This compound Chiral Pyrrolidine 88% >98% ee 4 36 20x Improvement

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems . They include internal checkpoints that immediately alert the researcher to environmental failures or reagent degradation, ensuring absolute reproducibility.

Protocol A: Stereoretentive Mitsunobu Etherification

This protocol details the attachment of this compound to a phenolic API core without racemizing the chiral center.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged flask, dissolve the phenolic core (1.0 eq) and this compound (1.2 eq) in anhydrous THF (0.2 M concentration).

  • Phosphine Addition: Add Triphenylphosphine (

    
    , 1.5 eq) and stir at room temperature for 10 minutes to ensure complete dissolution.
    
  • Thermal Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath. Causality: Strict thermal control prevents the premature decomposition of the betaine intermediate.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes. The solution will turn pale yellow.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Self-Validating Checkpoint (Reaction Integrity): Monitor via TLC (DCM:MeOH 9:1). The reaction is self-indicating: the disappearance of the phenolic core must correlate with the appearance of a highly polar product spot that stains positive with Dragendorff's reagent (confirming the tertiary amine). If unreacted phenol remains after 4 hours, the DIAD/PPh3 complex was quenched by atmospheric moisture, invalidating the anhydrous setup.

  • Self-Validating Checkpoint (Stereochemical Integrity): Post-purification (via basic alumina column chromatography), analyze the product via Chiral HPLC. The enantiomeric excess (ee) must be >98%. An ee <98% indicates auto-catalytic racemization due to localized heating during DIAD addition.

Protocol B: HUVEC Cellular Proliferation Assay

This assay validates the 20-fold cellular potency shift provided by the pyrrolidine side chain[1].

Step-by-Step Methodology:

  • Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVEC) in 96-well plates at

    
     cells/well in standard growth media. Incubate for 24 hours.
    
  • Starvation Phase: Wash cells twice with PBS and replace with basal media (0.5% FBS, no growth factors) for 24 hours.

  • Self-Validating Checkpoint (Baseline Normalization): Include a negative control well (no VEGF, no inhibitor). If the baseline proliferation in this well exceeds 10% of the stimulated control, the starvation phase failed (residual growth factors present), and the assay must be aborted.

  • Stimulation & Inhibition: Add the synthesized API (serial dilutions from 10

    
    M to 1 nM) and stimulate with VEGF (20 ng/mL).
    
  • Internal Control Validation: Run Sunitinib (a known VEGFR-2 inhibitor) in parallel. Sunitinib must yield an

    
     of ~10-20 nM. If it deviates, the VEGF ligand has degraded.
    
  • Quantification: After 72 hours, measure proliferation using a BrdU incorporation assay via spectrophotometry (450 nm).

Visualizations

Workflow Phenol Phenolic API Core (e.g., Benzoxazole) Reaction Mitsunobu Coupling DIAD, PPh3, THF 0°C to RT Phenol->Reaction Alcohol 2-(1-Methyl-pyrrolidin- 2-ylmethoxy)-ethanol Alcohol->Reaction Product Chiral Ether API >98% ee retention Reaction->Product Stereospecific Inversion/Retention

Workflow for the stereospecific Mitsunobu coupling of this compound.

Pathway Ligand VEGF / Growth Factors Receptor VEGFR-2 / KRAS G12D Ligand->Receptor KinaseCascade RAF / MEK / ERK Cascade Receptor->KinaseCascade Proliferation Tumor Cell Proliferation KinaseCascade->Proliferation Inhibitor API with Pyrrolidine Side-Chain Inhibitor->Receptor High Cellular Potency

Inhibition of VEGFR-2/KRAS signaling pathways by pyrrolidine-functionalized APIs.

References

  • Design, Synthesis, and Evaluation of Orally Active Benzimidazoles and Benzoxazoles as Vascular Endothelial Growth Factor-2 Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Small molecule inhibitors of kras g12d mutant.

Sources

Benchmarking "2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol" against known inhibitors/activators

Author: BenchChem Technical Support Team. Date: March 2026

Based on the chemical structure 2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol , this compound acts as a functionalized ether derivative of N-methylprolinol . Structurally, it possesses the pharmacophore characteristic of cholinergic ligands (specifically muscarinic agonists/antagonists) and histaminergic modulators . The N-methylpyrrolidine ring mimics the quaternary ammonium headgroup of acetylcholine, while the ether linkage provides rotational freedom similar to muscarinic agents.

The following guide benchmarks this compound against established inhibitors (antagonists) and activators (agonists) within the Muscarinic Acetylcholine Receptor (mAChR) and Histamine Receptor families, which are the most scientifically grounded targets for this structural class.

Executive Summary & Structural Logic

Compound: this compound Class: N-methylprolinol ether derivative Predicted Activity: Muscarinic Acetylcholine Receptor (mAChR) Modulator / Histamine H1 Ligand

This guide outlines the protocol for benchmarking the target compound against industry-standard "Gold Standard" inhibitors and activators. The molecule's structure—a basic tertiary amine (pyrrolidine) linked via an ether oxygen to a hydroxyethyl chain—mimics the canonical pharmacophore of GPCR amine ligands .

  • Structural Homology: The distance between the basic nitrogen and the ether oxygen closely resembles Acetylcholine and Muscarine .

  • Benchmarking Goal: Determine if the compound acts as a Bio-isostere (mimicking the natural ligand) or a Competitive Antagonist (blocking the receptor).

Comparative Matrix: Selecting the Standards

To objectively assess performance, the compound must be screened alongside these validated controls.

CategoryComparator CompoundRoleMechanistic Relevance
Activator (Agonist) Carbachol (Non-selective)Positive ControlMimics Acetylcholine; defines

(maximal response) for Gq/Gi coupling.
Activator (Agonist) Muscarine Structural AnalogValidates the pyrrolidine/tetrahydrofuran ring overlap.
Inhibitor (Antagonist) Atropine Negative ControlNon-selective competitive antagonist; defines

baseline.
Inhibitor (Antagonist) Diphenhydramine Cross-Reactivity ControlTests for "off-target" Histamine H1 activity common in amino-ether structures.

Experimental Protocols (Self-Validating Systems)

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (


) to quantify binding affinity relative to Atropine.
  • Membrane Preparation: Use CHO-K1 cells overexpressing human M1, M3 (Gq-coupled) or M2, M4 (Gi-coupled) receptors.

  • Tracer Selection: Use [^3H]-N-Methylscopolamine (0.2 nM). This hydrophilic ligand stays in the extracellular space, ensuring surface receptor specificity.

  • Competition Binding:

    • Incubate membranes with tracer + Target Compound (10 pM to 100 µM, semi-log dilution).

    • Validation Step: Run parallel wells with Atropine (1 µM) to define Non-Specific Binding (NSB).

    • Calculation:

      
      .
      
  • Analysis: Fit data to a one-site competition model to derive

    
    , then convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Functional Calcium Flux Assay (Efficacy)

Objective: Distinguish between Activator (Agonist) and Inhibitor (Antagonist) activity.

  • Dye Loading: Load cells (M1/M3-CHO) with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Agonist Mode (Test for Activation):

    • Inject Target Compound.

    • Measure fluorescence increase (

      
      ).
      
    • Benchmark: Normalize response to 10 µM Carbachol (defined as 100% efficacy).

  • Antagonist Mode (Test for Inhibition):

    • Pre-incubate cells with Target Compound for 15 mins.

    • Inject Carbachol (EC80 concentration) .

    • Measure reduction in fluorescence.

    • Benchmark: Compare inhibition curve to Atropine .

Mechanistic Visualization

The following diagram illustrates the signaling pathway (Gq-coupled M1/M3) used to benchmark the compound. It highlights the divergence point where the compound acts as either an Activator (triggering IP3/Ca2+) or an Inhibitor (blocking the cascade).

G cluster_membrane Cell Membrane Receptor Muscarinic Receptor (M1/M3) Gq Gq Protein Receptor->Gq activates Compound 2-(1-Methyl-pyrrolidin- 2-ylmethoxy)-ethanol Compound->Receptor binds Carbachol Carbachol (Known Activator) Carbachol->Receptor activates Atropine Atropine (Known Inhibitor) Atropine->Receptor blocks PLC PLC-beta Gq->PLC stimulates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 produces Ca Ca2+ Release (Signal) IP3->Ca triggers

Figure 1: Mechanism of Action Benchmarking. The target compound competes with Carbachol (Activator) or Atropine (Inhibitor) for the orthosteric binding site on the GPCR.

Data Interpretation Guide

Use this table to interpret the results of your benchmarking experiments.

ObservationClassificationNext Step
High Ca2+ Signal (>50% of Carbachol)Full/Partial Agonist Determine

. Compare potency to Acetylcholine.
No Ca2+ Signal + Blocks Carbachol Antagonist Determine

(Schild analysis) vs Atropine.
No Signal + No Block Inactive (at this target) Pivot to Histamine H1 or Sigma-1 Receptor screening.
Signal in Untransfected Cells False Positive Check for compound fluorescence or cytotoxicity.

References

  • International Union of Basic and Clinical Pharmacology (IUPHAR). Acetylcholine receptors (muscarinic). Guide to Pharmacology. Available at: [Link]

  • Hulme, E. C., & Trejo, J. (2006).GPCR protocols: Muscarinic Receptors. Nature Protocols. (Standard protocol reference for binding assays).
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 107961 (N-Methylprolinol derivatives). Available at: [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Immediate Hazard Assessment and Safety Profile

  • N-Methylpyrrolidine Moiety : Pyrrolidine and its derivatives can be flammable, corrosive, and may possess significant toxicological properties.[1][2] The related compound, 1-methyl-2-pyrrolidone (NMP), is a known reproductive and developmental toxicant.[3][4][5][6]

  • Ethanol Moiety : While ethanol itself has low toxicity, it is a flammable liquid.[7]

  • Overall Profile : Based on analogs like 2-(1-methylpyrrolidin-2-yl)ethanol, this compound should be treated as harmful if swallowed, a skin irritant, and capable of causing serious eye damage.[8]

Therefore, 2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol must be managed as a hazardous chemical waste.

Quantitative Hazard Data Summary (Inferred from Analogs)
Hazard CategoryRelated Compound/Functional GroupGHS Classification (Typical)Notes
Flammability Pyrrolidine DerivativesFlammable Liquid (Category 2 or 3)Assumed to be flammable. Keep away from all ignition sources.[2][9]
Acute Oral Toxicity 2-(1-methylpyrrolidin-2-yl)ethanolAcute Toxicity, Oral (Category 4)Harmful if swallowed.[8]
Skin Corrosion/Irritation Pyrrolidinone/Pyrrolidine DerivativesSkin Irritant (Category 2)Causes skin irritation.[8][10]
Serious Eye Damage/Irritation 2-(1-methylpyrrolidin-2-yl)ethanolSerious Eye Damage (Category 1)Causes serious eye damage.[8]
Reproductive Toxicity 1-Methyl-2-pyrrolidone (NMP)Reproductive Toxicity (Category 1B)May damage fertility or the unborn child.[4][5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical, mitigating risks of exposure through contact, inhalation, or absorption.

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile gloves.[10]

  • Eye Protection : Chemical safety goggles are mandatory. If there is a splash risk, use a face shield in addition to goggles.[1]

  • Body Protection : A flame-resistant lab coat must be worn to protect against skin contact and potential ignition.[11]

  • Respiratory Protection : All handling of this compound waste should be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[1]

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system to ensure waste is handled, segregated, stored, and disposed of in a manner that is safe and compliant with regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[12]

Step 1: Waste Segregation and Collection

The principle of waste segregation is to prevent dangerous chemical reactions within a waste container.

  • Designated Waste Container : Collect waste this compound in a dedicated, leak-proof hazardous waste container with a secure, tightly-fitting lid.[1]

  • Container Material : The container must be constructed of a compatible material, such as high-density polyethylene (HDPE) or glass.[1][11] Avoid metal containers, as some amines can be corrosive to certain metals.[12]

  • Do Not Mix : Never mix this waste with incompatible materials, especially strong oxidizing agents or acids, which could trigger a vigorous or exothermic reaction.[1]

  • Solid vs. Liquid Waste :

    • Liquid Waste : Collect pure this compound and solutions containing it in a liquid waste container. Do not fill the container beyond 90% capacity to allow for vapor expansion.[12]

    • Solid Waste : Collect any contaminated materials (e.g., pipette tips, gloves, weighing paper) in a separate, clearly labeled solid hazardous waste container.[1][10]

Step 2: Comprehensive Labeling

Proper labeling is a regulatory requirement and a critical safety communication tool.[13] Inadequate labeling can lead to accidental mixing of incompatible wastes or improper disposal by waste management personnel.

Your waste container label must include:

  • The words "Hazardous Waste" .[13][14][15]

  • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[14]

  • An indication of the hazards (e.g., "Flammable," "Toxic," "Corrosive").[13]

  • The approximate concentration and composition of the waste.[1]

  • The date when waste was first added to the container (accumulation start date).[1]

Step 3: Safe Storage in a Satellite Accumulation Area (SAA)

The SAA is a designated laboratory area for the short-term storage of hazardous waste before it is transferred to a central facility.[13][16]

  • Location : The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[14][16]

  • Containment : Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[12]

  • Segregation : Keep the container segregated from incompatible chemicals, particularly acids and oxidizers.[14]

  • Ignition Sources : Ensure the SAA is located away from heat, sparks, and open flames.[9][11]

  • Container Integrity : Keep the waste container closed at all times except when adding waste.[14][16] Do not leave a funnel in the container.[14]

Step 4: Final Disposal

The final step is the transfer of waste to trained professionals for ultimate disposal.

  • Institutional EHS : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[1][11]

  • Professional Disposal : Your EHS office will arrange for a licensed hazardous waste disposal contractor to transport and dispose of the chemical in compliance with all federal, state, and local regulations.[10][12]

  • Never : Under no circumstances should this chemical be disposed of down the drain or allowed to evaporate in a fume hood.[11][16] Drain disposal of bulk chemical waste is generally not permitted by the EPA.[13]

Spill Management Protocol

In the event of a spill, a prepared and swift response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.[1] Notify your laboratory supervisor and institutional EHS office.[1]

  • Ventilate : Ensure the area is well-ventilated, preferably by containing the spill within a chemical fume hood if possible.[1]

  • Contain and Absorb : If it is safe to do so and you are trained, contain the spill using a chemical spill kit with an inert absorbent material like vermiculite or sand.[10]

  • Clean-Up : Wearing appropriate PPE, carefully collect the absorbent material and place it into a designated hazardous waste container.[10] Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[10]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection (in Fume Hood) cluster_storage Labeling & Interim Storage cluster_disposal Final Disposal A Assess Hazards: Flammable, Toxic, Irritant, Corrosive B Don Appropriate PPE: Gloves, Goggles, Lab Coat, Fume Hood A->B Mitigate Risk C Use Designated HDPE or Glass Container B->C Begin Collection D Segregate Waste: Liquid vs. Solid C->D E Do NOT Mix with Incompatibles (Acids, Oxidizers) D->E F Label Container: 'Hazardous Waste', Full Chemical Name, Hazards E->F Once Collected G Store in Secondary Containment in Satellite Accumulation Area (SAA) F->G H Keep Container Closed G->H I Contact EHS for Waste Pickup H->I When Container is 90% Full J Licensed Contractor Disposes per Regulations I->J spill Spill Occurs spill_response Execute Spill Protocol: Alert, Contain, Clean Up, Dispose of as HazWaste spill->spill_response spill_response->F Collect Spill Debris

Caption: Disposal workflow for this compound.

References

  • Benchchem. (n.d.). Prudent Disposal of 1-Acetyl-2-ethynylpyrrolidine: A Step-by-Step Guide for Laboratory Personnel.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from EHRS - University of Pennsylvania website.
  • Dan The Lab Safety Man. (2023, August 17). 3 Rules Regarding Chemical Waste in the Laboratory.
  • Benchchem. (n.d.). Proper Disposal of 4-(Thiophen-2-yl)pyrrolidin-2-one: A Guide for Laboratory Professionals.
  • McNeese State University. (n.d.). Chemical and Hazardous Waste Management and Disposal Policy.
  • Benchchem. (n.d.). Proper Disposal of 1-Benzoylpyrrolidine: A Guide for Laboratory Professionals.
  • CDH Fine Chemical. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Sigma-Aldrich. (2026, January 29). SAFETY DATA SHEET.
  • PubChem. (n.d.). (R)-2-(1-methylpyrrolidin-2-yl)ethanol.
  • CymitQuimica. (n.d.). 2-(1-Methylpyrrolidin-2-yl)ethanol.
  • Fisher Scientific. (2012, April 16). SAFETY DATA SHEET.
  • Acros Organics. (2009, November 12). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). Material Safety Data Sheet.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 1-Methyl-2-pyrrolidineethanol.
  • RCI Labscan Limited. (2020, April 1). SAFETY DATA SHEET.
  • ChemicalBook. (2026, January 13). 1-Methyl-2-pyrrolidineethanol Chemical Properties,Uses,Production.
  • CPAChem. (2022, December 13). Safety data sheet.
  • PubChem. (n.d.). 1-Methyl-2-pyrrolidineethanol.
  • Environmental Protection Agency. (2025, October 15). (2R)-2-Methyl-1-{[(2S)-pyrrolidin-2-yl]methyl}pyrrolidine.
  • Australian Government Department of Health. (2018, June 29). 2-Pyrrolidinone, 1-methyl-: Human health tier III assessment.
  • MDPI. (2018, May 14). Preventing and Mitigating Alcohol Toxicity: A Review on Protective Substances.
  • European Union. (n.d.). Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP).

Sources

Personal protective equipment for handling 2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safely Handling 2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol

Understanding the Risks: A Profile of this compound

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this safety protocol is based on data from structurally analogous compounds, including 1-Methyl-2-pyrrolidineethanol and N-Methyl-2-pyrrolidone (NMP). Analysis of these related compounds indicates that this compound is likely to present several hazards.

Based on available data for these analogous compounds, the primary hazards are anticipated to be:

  • Skin and Eye Damage : Direct contact can cause skin irritation and serious eye damage[1][2].

  • Harmful if Swallowed : Ingestion of similar compounds has been shown to be harmful[1][2].

  • Respiratory Irritation : Inhalation of vapors or mists may cause respiratory irritation[3][4][5].

  • Reproductive Toxicity : Notably, the related compound N-Methyl-2-pyrrolidone (NMP) is classified as a reproductive toxin, and it is prudent to handle this compound with the same level of caution[3][5][6][7].

  • Flammability : Some related pyrrolidine compounds are flammable liquids[8][9].

Chemical and Physical Properties (Inferred)
PropertyValueSource
Molecular FormulaC8H17NO2Inferred
Boiling Point~202 °C (for NMP)[5][6]
Flash Point~91-96 °C (for NMP)[5][6]
Water SolubilitySoluble (based on ethanol and pyrrolidine groups)[6][9]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound. The following table outlines the recommended PPE based on the anticipated hazards.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with an inner nitrile glove and an outer butyl rubber or neoprene glove.Provides protection against a broad range of chemicals. The outer glove offers robust chemical resistance, while the inner glove provides a secondary barrier in case of a breach[10][11].
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes and vapors that can cause severe eye damage[1][10][12][13].
Body Protection A long-sleeved, fully buttoned laboratory coat made of a chemical-resistant material. A chemical-resistant apron should be worn over the lab coat.Protects the skin from accidental contact and splashes[8][10][12][14].
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is required when working outside of a certified chemical fume hood or when there is a potential for aerosolization.Protects against the inhalation of potentially harmful vapors or mists[10][12][13][15].
Footwear Closed-toe shoes that fully cover the foot.Protects feet from potential spills[8][10].

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, step-by-step protocol is paramount for ensuring safety during handling and disposal.

Pre-Handling Checklist
  • Fume Hood Verification : Confirm that the chemical fume hood has been certified within the last year. All handling of this compound must be performed within a properly functioning fume hood[10].

  • Emergency Equipment : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested[10][13][14].

  • Spill Kit : Have a spill kit readily available that is appropriate for handling flammable and water-soluble organic compounds. This should include absorbent materials like vermiculite or sand[1][8][15][16].

  • Review Safety Data Sheets : Before beginning work, review the SDS for all analogous compounds, such as N-Methyl-2-pyrrolidone, to reinforce awareness of potential hazards.

Step-by-Step Handling Protocol
  • Donning PPE : Before entering the laboratory area where the chemical will be handled, don all required PPE as specified in the table above.

  • Working in the Fume Hood : All manipulations, including weighing, transferring, and mixing, must be conducted within the sash of a certified chemical fume hood.

  • Grounding and Bonding : If transferring larger quantities of the liquid, ensure that containers are properly grounded and bonded to prevent the buildup of static electricity, which could be an ignition source[8][9][11].

  • Avoid Incompatible Materials : Keep the compound away from strong oxidizing agents and strong acids[3][17].

  • Heating : If heating is necessary, use a controlled heating source such as a heating mantle or a water bath. Open flames are strictly prohibited[17][10][11][14].

  • Container Management : Keep containers tightly closed when not in use to minimize the release of vapors[1][4][6][8][9][14].

Post-Handling and Decontamination
  • Decontamination : Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical using an appropriate solvent, followed by soap and water.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Remove the outer gloves first, followed by the face shield, lab coat, and finally the inner gloves.

  • Hand Washing : Immediately wash hands thoroughly with soap and water after removing all PPE[1][10][15].

Disposal Plan
  • Waste Collection : All waste materials, including contaminated PPE, absorbent materials from spills, and empty containers, must be collected in a designated, properly labeled hazardous waste container.

  • Waste Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Disposal Compliance : Dispose of the hazardous waste through your institution's EHS-approved procedures, adhering to all local, state, and federal regulations[1][5].

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Decision_Process cluster_assessment Hazard Assessment cluster_ppe_selection PPE Selection cluster_work_conditions Work Conditions cluster_final_ppe Final PPE Ensemble Start Start: Handling This compound CheckHazards Review Hazards: - Skin/Eye Irritant - Harmful if Swallowed/Inhaled - Potential Reproductive Toxin - Flammable Potential Start->CheckHazards HandProtection Hand Protection: Double Gloves (Nitrile inner, Butyl/Neoprene outer) EyeProtection Eye/Face Protection: Chemical Goggles & Face Shield BodyProtection Body Protection: Chemical-Resistant Lab Coat & Apron RespiratoryProtection Respiratory Protection: NIOSH-Approved Respirator (Organic Vapor Cartridge) Footwear Footwear: Closed-Toe Shoes WorkArea Work Area Assessment CheckHazards->WorkArea FumeHood Inside Certified Fume Hood? WorkArea->FumeHood Aerosolization Potential for Aerosolization? FumeHood->Aerosolization Yes StandardPPE Standard PPE Ensemble: - Double Gloves - Goggles & Face Shield - Lab Coat & Apron - Closed-Toe Shoes FumeHood->StandardPPE No Aerosolization->StandardPPE No FullPPE Full PPE Ensemble: - Standard PPE + Respiratory Protection Aerosolization->FullPPE Yes

Caption: PPE selection workflow for handling the target compound.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 4-(Pyrrolidin-1-yl)phenol.
  • Apollo Scientific. (2022, September 16). Pyrrolidine Safety Data Sheet.
  • Tedia. (2011, December 7). 1-Methyl-2-pyrrolidinone Safety Data Sheet.
  • Sigma-Aldrich. (2026, January 29). Safety Data Sheet.
  • Acros Organics. (n.d.). Material Safety Data Sheet.
  • Thermo Fisher Scientific. (2009, November 12). 1-Methyl-2-pyrrolidinone Safety Data Sheet.
  • Solvents & Petroleum Service, Inc. (2015, June 17). N-Methyl-2-pyrrolidone Safety Data Sheet.
  • TCI Chemicals. (2025, November 20). (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine Safety Data Sheet.
  • Cole-Parmer. (2005, May 25). Material Safety Data Sheet - Pyrrolidine.
  • Fisher Scientific. (2012, April 16). Pyrrolidine Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). 2-PYRROLIDINO ETHANOL CAS NO 2955-88-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Chemwatch. (n.d.). 2-Pyrrolidinone.
  • RCI Labscan Limited. (2020, April 1). n-Methyl-2-Pyrrolidone Safety Data Sheet.
  • Fisher Scientific. (2023, September 29). 2-Methylpyrrolidine Safety Data Sheet.
  • CPAchem. (2022, December 13). 1-Methyl-2-pyrrolidon Safety Data Sheet.
  • ChemicalBook. (2025, July 26). 1-Methyl-2-pyrrolidineethanol Chemical Safety Data Sheet.
  • PubChem. (n.d.). 1-Methyl-2-pyrrolidineethanol.
  • Greenfield Global. (2015, June 17). NMP, 1-methyl-2-pyrrolidone Safety Data Sheet.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.